4-Benzoylphenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4-benzoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIVCCXDVRXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400697 | |
| Record name | 4-Benzoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268218-94-6 | |
| Record name | 4-Benzoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Benzoylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-Benzoylphenylboronic acid, a versatile building block in organic chemistry and medicinal chemistry.
Core Properties
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a benzoyl group.[1] This bifunctional nature makes it a valuable reagent in a variety of chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (4-benzoylphenyl)boronic acid | [1] |
| Synonyms | 4-(Phenylcarbonyl)phenylboronic acid | [2][3] |
| CAS Number | 268218-94-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₁BO₃ | [1][2][4] |
| Molecular Weight | 226.04 g/mol | [1][2][3][4] |
| Appearance | Solid | [3] |
| Melting Point | 204-212 °C | [4] |
| Boiling Point | 427.9 °C at 760 mmHg | [4] |
| Density | 1.25 g/cm³ | [4] |
| pKa | Estimated to be < 8.83 | [5] |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. |
Note on pKa: The pKa of unsubstituted phenylboronic acid is 8.83.[5] The electron-withdrawing nature of the 4-benzoyl group is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa value.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.5 ppm. The protons on the benzoyl ring and the phenylboronic acid ring will show distinct splitting patterns. The acidic protons of the boronic acid group (-OH) may appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would be observed between 120-140 ppm. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbon atom attached to the boron atom may be difficult to observe due to quadrupolar relaxation. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1650-1670 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups would be present around 3200-3600 cm⁻¹. B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 226 or 227, respectively. Common fragmentation patterns would involve the loss of water and the benzoyl group. |
Key Applications and Experimental Protocols
This compound is a key intermediate in the synthesis of various organic molecules, particularly in cross-coupling reactions and for the development of bioactive compounds.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in many pharmaceuticals and functional materials.[3]
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[6]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[6]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Synthesis of 9-Arylpurines as Antiviral Agents
This compound serves as a precursor for the synthesis of 9-arylpurines, a class of compounds investigated as inhibitors of enteroviruses.[3] A common synthetic route involves a Chan-Lam coupling reaction between the boronic acid and a purine derivative.
This protocol is a representative procedure for the N-arylation of a purine with this compound.
Materials:
-
This compound
-
Purine
-
Copper(II) acetate
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
Molecular sieves (optional)
Procedure:
-
To a solution of purine (1.0 mmol) and this compound (1.5 mmol) in DCM (10 mL) are added copper(II) acetate (1.2 mmol) and pyridine (2.0 mmol).
-
The reaction mixture is stirred at room temperature under an air atmosphere. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the copper salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 9-(4-benzoylphenyl)purine.
Inhibition of Matrix Metalloproteinases (MMPs)
Boronic acids, including this compound, have been investigated as inhibitors of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including arthritis and cancer.[1]
The inhibitory activity of boronic acids against MMPs is attributed to the ability of the boron atom to form a covalent bond with the catalytic zinc-bound hydroxide ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] It is classified as a non-combustible solid.[3]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis and medicinal chemistry. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and its potential as a scaffold for developing enzyme inhibitors make it a compound of significant interest to researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties and applications to facilitate its effective use in the laboratory.
References
An In-depth Technical Guide to 4-Benzoylphenylboronic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-Benzoylphenylboronic acid. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions, and serves as a key intermediate in medicinal chemistry and materials science.
Core Structure and Properties
This compound, also known as (4-benzoylphenyl)boronic acid or 4-(phenylcarbonyl)phenylboronic acid, is an organic compound featuring a phenyl ketone moiety and a boronic acid functional group.[1][2] This unique combination of functional groups makes it a versatile reagent in chemical synthesis.
The key structural and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (4-benzoylphenyl)boronic acid | [1] |
| Chemical Formula | C₁₃H₁₁BO₃ | [1][2] |
| Molecular Weight | 226.04 g/mol | [1][2] |
| Appearance | White to light beige solid/crystalline powder | |
| Melting Point | 204-212 °C | |
| SMILES String | OB(O)c1ccc(cc1)C(=O)c2ccccc2 | |
| InChI Key | CWMIVCCXDVRXST-UHFFFAOYSA-N | |
| CAS Number | 268218-94-6 |
Synthesis Pathways
The synthesis of this compound typically involves a multi-step process due to the reactivity of the ketone carbonyl group, which is incompatible with the highly nucleophilic organometallic intermediates required for boronic acid synthesis.
The most logical and widely applicable approach involves a Grignard reaction, which can be broken down into two main stages:
-
Synthesis of the Precursor: Preparation of 4-bromobenzophenone, the starting material for the boronic acid synthesis.
-
Formation of the Boronic Acid: This stage requires protection of the ketone, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.
A more detailed visualization of the key borylation step is provided below. This pathway highlights the protection of the reactive ketone group, which is a critical consideration for a successful synthesis.
Quantitative Data for Synthesis
| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference(s) |
| 4-Formylphenylboronic acid | 4-Bromobenzaldehyde | Mg, Tri-n-butyl borate, HCl | ~94 | >99.5 | [3] |
| 3-Fluoro-4-formylphenylboronic acid | 3-Fluoro-4-bromobenzaldehyde | Mg, Tri-n-butyl borate, HCl | ~94 | 99.7 | [3] |
| p-Acetylphenylboronic acid | p-Bromoacetophenone | Ethylene glycol, Mg, Triisopropyl borate | 80 | N/A | |
| m-Acetylphenylboronic acid | m-Bromoacetophenone | Ethylene glycol, Mg, Triisopropyl borate | 56 | N/A |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the precursor and a representative protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[3]
Protocol 1: Synthesis of 4-Bromobenzophenone (Precursor)
This procedure is based on the standard Friedel-Crafts acylation reaction.
Materials:
-
Bromobenzene
-
Benzoyl chloride
-
Anhydrous aluminium chloride (AlCl₃)
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Light petroleum
-
Ice
Procedure:
-
In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.
-
Carefully and gradually add anhydrous aluminium chloride to the mixture. The reaction is exothermic and will generate HCl gas; perform this step in a well-ventilated fume hood.
-
Heat the reaction mixture in a boiling water bath for approximately 20 minutes.
-
After heating, allow the mixture to cool to room temperature and then carefully quench the reaction by pouring it over ice.
-
Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and aluminium salts.
-
Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by recrystallization from light petroleum to yield 4-bromobenzophenone as a colorless solid.
Protocol 2: Representative Synthesis of this compound
This protocol is a representative procedure adapted from the synthesis of similar arylboronic acids containing a ketone functional group.[3] It involves the protection of the ketone as a ketal, followed by Grignard formation, borylation, and deprotection.
Part A: Protection of 4-Bromobenzophenone
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzophenone (1.0 eq) in toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until water ceases to collect in the Dean-Stark trap, indicating the completion of ketal formation.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromobenzophenone ketal, which can often be used in the next step without further purification.
Part B: Grignard Reaction and Borylation
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a flask containing a stir bar.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Dissolve the protected 4-bromobenzophenone ketal from Part A in anhydrous THF and add it dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -60 °C to prevent multiple additions to the borate.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
Part C: Hydrolysis, Deprotection, and Purification
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M hydrochloric acid (HCl).
-
Continue stirring vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and cleavage of the ketal protecting group.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a white or off-white solid.[4] It is common for arylboronic acids to contain varying amounts of their corresponding trimeric anhydride (boroxine), which can be addressed by proper drying or recrystallization from water.[4]
References
- 1. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of (4-Benzoylphenyl)boronic acid (CAS 268218-94-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (4-Benzoylphenyl)boronic acid, CAS number 268218-94-6. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visualization of a key synthetic application.
Core Physicochemical Properties
(4-Benzoylphenyl)boronic acid is an organic compound that is widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its bifunctional nature, possessing both a boronic acid moiety and a benzophenone group, makes it a versatile reagent in the synthesis of complex organic molecules.
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of (4-Benzoylphenyl)boronic acid.
| Property | Value | Reference(s) |
| IUPAC Name | (4-benzoylphenyl)boronic acid | [1] |
| Synonyms | 4-Benzoylphenylboronic acid, (p-Benzoylphenyl)boronic acid, 4-(Phenylcarbonyl)phenylboronic acid | [2] |
| CAS Number | 268218-94-6 | [2] |
| Molecular Formula | C13H11BO3 | [2][3] |
| Molecular Weight | 226.04 g/mol | [2][3][4] |
| Melting Point | 204-212 °C (lit.) | [4] |
| Boiling Point | 427.9 ± 47.0 °C (Predicted) | [5] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [5] |
| Flash Point | 212.6 °C | [5] |
| Vapor Pressure | 4.38E-08 mmHg at 25°C | [5] |
| SMILES String | O=C(C1=CC=C(B(O)O)C=C1)C2=CC=CC=C2 | [3][6] |
| InChI Key | CWMIVCCXDVRXST-UHFFFAOYSA-N | [3][6] |
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of (4-Benzoylphenyl)boronic acid. These are generalized protocols that represent standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for its determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry (4-Benzoylphenyl)boronic acid is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is achieved.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
-
Data Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Isothermal Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration device (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An excess amount of (4-Benzoylphenyl)boronic acid is added to a vial containing a known volume of the solvent of interest.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. The mixture is agitated for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.
-
Analysis: The concentration of the dissolved (4-Benzoylphenyl)boronic acid in the filtrate is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g).
Key Synthetic Application: Suzuki-Miyaura Coupling
(4-Benzoylphenyl)boronic acid is a key reactant in the Suzuki-Miyaura coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction using (4-Benzoylphenyl)boronic acid.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
4-Benzoylphenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-Benzoylphenylboronic acid, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.
Core Compound Information
This compound is an organic compound characterized by the presence of both a boronic acid functional group and a benzoyl moiety.[1] This unique structure contributes to its reactivity and diverse applications.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₁BO₃ | [1][2] |
| Linear Formula | C₆H₅COC₆H₄B(OH)₂ | [3][4][5] |
| Molecular Weight | 226.04 g/mol | [1][3][4][5] |
| CAS Number | 268218-94-6 | [1][3][4][5] |
| Appearance | Solid | [3][4] |
| Melting Point | 204-212 °C | [3][4][6] |
| Density | 1.25 g/cm³ | [6] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. The primary methods include:
-
Boronation of Benzoylphenol: This method involves the reaction of benzoylphenol with a boron-containing reagent under controlled conditions to introduce the boronic acid functionality.[1]
-
Direct Boronation: The compound can be synthesized via the direct boronation of a suitable precursor using reagents like boron trifluoride etherate with phenolic substrates.[1]
-
Cross-Coupling Methods: Palladium-catalyzed cross-coupling reactions can be employed, where an existing boron compound is coupled with an appropriate aryl halide to yield this compound.[1]
Key Applications in Research and Development
This compound is a valuable reagent in several areas of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is its use as a key reagent in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds. These structures are prevalent in many pharmaceuticals and advanced materials.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the anhydrous solvent and a small amount of deionized water (e.g., a 4:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Synthesis of 9-Arylpurines as Potential Enterovirus Inhibitors
This compound serves as a reactant for the synthesis of 9-arylpurines, which have been investigated as a novel class of enterovirus inhibitors.[3][4] The general approach involves a palladium-catalyzed N-arylation of a purine derivative with this compound.
References
- 1. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation-assisted palladium-catalyzed high regioselective heck diarylation reaction of 9-allyl-9H-purine: synthesis of 9-(3,3-diaryl-allyl)-9H-purines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Matrix metallo-proteinase (MMP-2) organoboronate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purinyl N(3)-Directed Palladium-Catalyzed C-H Alkoxylation of N(9)-Arylpurines: A Late-Stage Strategy to Synthesize N(9)-(ortho-Alkoxyl)arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility and Stability of 4-Benzoylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Benzoylphenylboronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of specific quantitative data for this exact molecule in publicly accessible literature, this document leverages data from structurally similar compounds, such as phenylboronic acid and its derivatives, to provide a robust predictive framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability parameters for their specific applications.
Physicochemical Properties
This compound is a bifunctional molecule featuring a benzoyl group and a boronic acid moiety. These functional groups dictate its chemical reactivity, solubility, and stability.
| Property | Value | Source(s) |
| CAS Number | 268218-94-6 | [1] |
| Molecular Formula | C₁₃H₁₁BO₃ | [2] |
| Molecular Weight | 226.04 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 204-212 °C | [1][3] |
| SMILES | O=C(c1ccccc1)c2ccc(B(O)O)cc2 |
Solubility Profile
Table 2: Expected Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Rationale and References |
| Ethers | Diethyl ether, THF | High | Phenylboronic acid exhibits high solubility in ethers.[4] |
| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid shows high solubility in ketones.[4] |
| Alcohols | Methanol, Ethanol | Moderate to High | Generally good solvents for polar organic compounds. |
| Chlorinated | Chloroform, DCM | Moderate | Phenylboronic acid has moderate solubility in chloroform.[4] |
| Aprotic Polar | DMSO, DMF | High | Expected to be good solvents due to the polar nature of both the solute and the solvent. |
| Hydrocarbons | Hexanes, Toluene | Low | Phenylboronic acid has very low solubility in hydrocarbons.[4] |
| Water | Low | The solubility of phenylboronic acid in water is low (1.9 g/100 g H₂O at 20 °C).[4] The larger, more hydrophobic benzoyl group is expected to further decrease aqueous solubility. |
Stability Profile
Boronic acids are known to be susceptible to several degradation pathways, with oxidative degradation being a primary concern. The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
Table 3: Predicted Stability of this compound under Various Conditions
| Condition | Expected Stability | Potential Degradation Products |
| Thermal | Stable at room temperature. Degradation may occur at elevated temperatures. Phenylboronic acid hydrogels have shown chemical changes over time at temperatures above room temperature.[5] | Dehydration to form the boroxine (trimeric anhydride). Further decomposition at higher temperatures. |
| Hydrolytic (pH) | Stability is pH-dependent. Both acidic and basic conditions can mediate degradation, likely through an initial oxidative pathway.[6] | The stability of boronic acid-diol esters is pH-dependent.[7] For the free acid, extreme pH values may facilitate degradation. |
| Oxidative | Susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) like hydrogen peroxide.[8][9][10] | The primary degradation pathway is the oxidative cleavage of the carbon-boron bond to yield the corresponding phenol (4-hydroxybenzophenone) and boric acid.[8][10] |
| Photostability | May be sensitive to light, particularly UV radiation, as is common for aromatic compounds. | Photodegradation products would need to be identified through forced degradation studies. |
Experimental Protocols
To obtain precise quantitative data for this compound, the following experimental protocols are recommended.
Solubility Determination: Shake-Flask Method (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.
-
Sample Collection and Preparation: Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Prepare a series of standards of known concentrations of this compound in the respective solvents. Analyze both the standards and the filtered supernatant samples by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products.[11][12][13]
General Procedure:
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. A control sample protected from the stress condition should be analyzed alongside the stressed samples.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15] A control sample should be wrapped in aluminum foil to protect it from light.
Analysis:
Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS). The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample. The formation of degradation products can be monitored by the appearance of new peaks in the chromatogram.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Plausible Oxidative Degradation Pathway
Caption: Plausible Oxidative Degradation Pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data is limited, the provided information based on analogous compounds, along with detailed experimental protocols, offers a robust framework for working with this important chemical entity. The inherent susceptibility of boronic acids to oxidative degradation is a key stability consideration that requires careful management in synthetic and formulation development. The experimental methods outlined herein will enable the generation of precise data to support these activities.
References
- 1. 4-苄基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. echemi.com [echemi.com]
- 3. This compound, CAS No. 268218-94-6 - iChemical [ichemical.com]
- 4. d-nb.info [d-nb.info]
- 5. Swelling, Mechanics, and Thermal/Chemical Stability of Hydrogels Containing Phenylboronic Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
Proper Storage and Handling of 4-Benzoylphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of 4-Benzoylphenylboronic acid. Adherence to these guidelines is crucial for ensuring the compound's integrity, obtaining reliable experimental results, and maintaining a safe laboratory environment.
Core Concepts in Stability
The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as temperature, moisture, light, and pH can significantly impact the rate of these degradation reactions.
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of benzophenone as an impurity. This process can be catalyzed by acidic or basic conditions and is often exacerbated by the presence of moisture.[1] Simple aromatic and alkyl boronic acids are generally more stable at a neutral pH.[1]
-
Oxidation: The boron center in this compound is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid. This degradation pathway is accelerated by exposure to air (oxygen) and certain oxidizing agents.[2]
Due to these potential degradation pathways, proper storage and handling are paramount to preserving the purity and reactivity of this compound.
Recommended Storage Conditions
To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on general guidelines for arylboronic acids and best practices in chemical storage.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or Frozen (-20 °C)[3] | Reduces the rate of thermal degradation and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[2] | Minimizes oxidation by excluding atmospheric oxygen. |
| Moisture | Store in a tightly sealed container in a dry environment.[2] | Prevents hydrolysis and moisture-mediated degradation, including protodeboronation. |
| Light | Protect from light.[3] | Minimizes the potential for photolytic degradation. |
Table 2: Recommended Storage Conditions for this compound in Solution
| Parameter | Recommendation | Rationale |
| Temperature | Frozen (-20 °C or -80 °C)[3] | Significantly slows down degradation in solution. |
| Solvent | Use anhydrous solvents. | Minimizes hydrolysis and protodeboronation. |
| Atmosphere | Store under an inert atmosphere. | Prevents oxidation. |
| Duration | Short-term (up to 1 month at -20 °C, up to 6 months at -80 °C).[3] | Solutions are generally less stable than the solid form. Prepare fresh solutions when possible. |
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to ensure the safety of laboratory personnel and to prevent contamination of the compound.
Table 3: Handling and Personal Protective Equipment (PPE) Recommendations
| Aspect | Recommendation |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[4] |
| Eye Protection | Wear chemical safety goggles or a face shield.[4] |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile).[4] |
| Skin Protection | Wear a lab coat and appropriate protective clothing. |
| Respiratory | For solids, avoid generating dust. If dust is generated, use a respirator. |
| General Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5] |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific conditions, the following experimental protocols can be employed.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact this compound from its potential degradation products.
-
Objective: To develop a quantitative method to assess the purity and degradation of this compound over time under various stress conditions.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH neutral) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Subject aliquots of the stock solution to various stress conditions (see Section 4.3).
-
At specified time points, withdraw samples, dilute appropriately, and inject them into the HPLC system.
-
Monitor the peak area of the intact compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound to determine the degradation rate.
-
¹H NMR Spectroscopy for Degradation Monitoring
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used for qualitative and semi-quantitative monitoring of the degradation of this compound.
-
Objective: To identify the formation of degradation products by observing changes in the ¹H NMR spectrum.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃OD).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum as a baseline (t=0).
-
Subject the NMR tube or a parallel sample to the desired stress condition.
-
Acquire subsequent ¹H NMR spectra at various time intervals.
-
Compare the spectra to identify the appearance of new signals and the decrease in the intensity of the signals corresponding to this compound. The formation of benzophenone, a likely protodeboronation product, can be monitored by the appearance of its characteristic aromatic signals.
-
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating method. These studies involve subjecting the compound to stress conditions that are more severe than the recommended storage conditions.[3]
-
Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60 °C).[3]
-
Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or elevated temperature (e.g., 60 °C).[3]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of an oxidizing agent (e.g., 3% H₂O₂).[3]
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60 °C, 80 °C) with and without controlled humidity.[3]
-
Photostability: Expose the solid compound or a solution to a controlled light source according to ICH Q1B guidelines.[6]
Disposal Procedures
Unused or waste this compound should be treated as hazardous chemical waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4]
Visualization of Workflows
The following diagrams illustrate the key decision-making and experimental workflows for the proper management of this compound.
Caption: Logical workflow for the proper storage of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
An In-depth Technical Guide to the Safety and Hazards of 4-Benzoylphenylboronic Acid
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of chemical reagents is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the available safety information for 4-Benzoylphenylboronic acid (CAS No. 268218-94-6), a valuable building block in organic synthesis.
Core Safety and Hazard Information
Physicochemical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁BO₃ | |
| Molecular Weight | 226.04 g/mol | |
| Appearance | Solid | |
| Melting Point | 204-212 °C (lit.) | [1] |
| Boiling Point | 427.9 °C at 760 mmHg | [1] |
| Flash Point | 212.6 °C | [1] |
| Density | 1.25 g/cm³ | [1] |
Hazard Identification and Classification
Although a specific GHS classification for this compound is not consistently reported, the classifications for closely related compounds such as 4-acetylphenylboronic acid and other substituted phenylboronic acids provide a strong indication of the potential hazards. Users should handle this compound as if it possesses these hazards.
| Hazard Class | GHS Classification | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2] |
Signal Word: Warning[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P271: Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[3]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications provided are based on standardized GHS testing protocols for skin and eye irritation and target organ toxicity. These typically involve in vitro or in vivo studies following OECD (Organisation for Economic Co-operation and Development) guidelines. In the absence of specific data, it is prudent to adhere to the highest safety standards when handling this compound.
Safe Handling and Workflow
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of a comprehensive safety protocol.
Caption: A workflow for the safe handling of this compound.
Storage and Incompatibility
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed.[5]
-
Incompatible Materials: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as is common for many organic compounds.[6]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. A laboratory coat is also required.[4]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved N95 (US) or equivalent respirator should be used.
First Aid Measures
In the event of exposure, prompt and appropriate first aid is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical advice.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing for at least 15 minutes and seek medical attention.[7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
This guide is intended to provide a comprehensive overview of the safety and hazards associated with this compound based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to always adhere to good laboratory practices.
References
- 1. This compound, CAS No. 268218-94-6 - iChemical [ichemical.com]
- 2. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic and Synthetic Profile of 4-Benzoylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-benzoylphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a detailed experimental protocol for its preparation, catering to the needs of researchers and professionals in drug development and related scientific fields.
Spectroscopic Data
The unique structural features of this compound, combining a benzoyl moiety and a boronic acid group on a phenyl ring, give rise to characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a specific peer-reviewed publication detailing the complete NMR spectral data for this compound could not be identified in the conducted search, the expected chemical shifts can be predicted based on the analysis of similar structures. The following tables outline the anticipated ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | m | 2H | Protons ortho to the boronic acid group and protons ortho to the carbonyl group |
| ~7.8 - 7.4 | m | 7H | Remaining aromatic protons and B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~196 | C=O (Ketone) |
| ~138 - 128 | Aromatic Carbons |
| ipso-Carbon attached to Boron | (Often broad or not observed) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (boronic acid, intermolecular H-bonding) |
| ~1660 | Strong | C=O stretch (ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic rings) |
| ~1350 | Strong | B-O stretch |
| ~1280 | Medium | C-C stretch (aromatic-ketone) |
| ~850 | Strong | C-H bend (para-substituted aromatic ring) |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, adapted from established methods for the preparation of similar substituted phenylboronic acids.
Synthesis of this compound
Materials:
-
4-Bromobenzophenone
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The flask is heated under vacuum and then cooled under a nitrogen atmosphere. A solution of 4-bromobenzophenone in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction, which is then maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard reagent, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.
Visualizing the Synthetic Workflow
To illustrate the logical flow of the synthesis, a diagram is provided below, generated using the DOT language.
Caption: Synthetic workflow for this compound.
This guide serves as a foundational resource for professionals engaged in the synthesis and application of this compound. The provided spectroscopic predictions and detailed experimental protocol are intended to facilitate further research and development in areas where this versatile compound plays a critical role.
Potential Biological Activities of 4-Benzoylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylphenylboronic acid is a versatile organic compound with a molecular formula of C₁₃H₁₁BO₃.[1] It serves as a key building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.[1] Beyond its synthetic utility, emerging research indicates a spectrum of potential biological activities for this compound and its derivatives, spanning antiviral, anticancer, antibacterial, and enzyme-inhibitory applications. This technical guide provides an in-depth overview of these potential biological activities, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Antiviral Activity
This compound has been investigated for its potential as an antiviral agent, with a particular focus on enteroviruses.[1][2] Its antiviral properties are attributed to its ability to interact with viral proteins, thereby inhibiting viral replication.[1][2]
Inhibition of Enteroviruses
This compound is a crucial reactant in the synthesis of 9-arylpurines, a class of compounds that have demonstrated significant inhibitory activity against various enteroviruses.[3][4][5][6]
Quantitative Data: Anti-enteroviral Activity of 9-Arylpurine Derivatives
| Compound Class | Target Virus | EC₅₀ (µM) | Cell Line | Reference |
| 9-Aryl-6-chloropurines | Coxsackie virus B3 (CVB3) | 3 - 15 | Vero | [3][4] |
| 9-Arylpurines | Coxsackie virus A16, A21, A24 | Low µM range | Vero | [6] |
| 9-Arylpurines | Coxsackie virus B3 | 5 - 8 | Vero | [6] |
| 9-Arylpurines | Echovirus 9 | Low µM range | Vero | [6] |
Experimental Protocol: Plaque Reduction Assay
The antiviral efficacy of compounds like the 9-arylpurine derivatives of this compound is commonly determined using a plaque reduction assay.[2][7][8][9][10] This method quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
Test compound (e.g., 9-arylpurine derivative)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., containing agarose or carboxymethyl cellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound in a cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of virus with each dilution of the test compound and incubate for a specific period (e.g., 1 hour) to allow interaction.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixtures. Allow for viral adsorption for a set time (e.g., 1-2 hours).
-
Overlay: After adsorption, remove the inoculum and add the overlay medium. This semi-solid medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Fixation and Staining: After incubation, fix the cells with the fixative solution and then stain with the staining solution. The viable cells will take up the stain, while the areas of cell death (plaques) will remain clear.
-
Plaque Counting and EC₅₀ Determination: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Workflow for Plaque Reduction Assay
References
- 1. Buy this compound | 268218-94-6 [smolecule.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Efficient synthesis and anti-enteroviral activity of 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. datapdf.com [datapdf.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
4-Benzoylphenylboronic Acid: A Comprehensive Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphenylboronic acid is a versatile bifunctional organic compound featuring both a benzoyl group and a boronic acid moiety. This unique structure allows it to participate in a wide array of chemical transformations, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. Its ability to engage in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the construction of complex molecular architectures. Furthermore, the boronic acid functional group imparts the potential for interactions with biological targets, opening avenues for its exploration in drug discovery. This technical guide provides an in-depth review of the known applications of this compound, complete with available quantitative data, detailed experimental protocols, and visual representations of key processes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 268218-94-6 | N/A |
| Molecular Formula | C₁₃H₁₁BO₃ | N/A |
| Molecular Weight | 226.04 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 204-212 °C | N/A |
| Solubility | Soluble in organic solvents such as THF, dioxane, and DMF. Limited solubility in water. | N/A |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of a Grignard reagent derived from 4-bromobenzophenone with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol: Synthesis from 4-Bromobenzophenone
Materials:
-
4-Bromobenzophenone
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Under a nitrogen atmosphere, add a solution of 4-bromobenzophenone (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts, add the remaining 4-bromobenzophenone solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the magnesium is consumed. Cool the reaction mixture to room temperature.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white solid.
-
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a coupling partner in Suzuki-Miyaura reactions to form biaryl ketones. These structures are important intermediates in the synthesis of pharmaceuticals and other functional organic molecules.
Suzuki-Miyaura Coupling Reactions
The palladium-catalyzed cross-coupling of this compound with various aryl halides provides a direct route to a diverse range of substituted benzophenones.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions with this compound
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 (model) |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | >90 (model) |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | >85 (model) |
| 4 | 4-Chlorotoluene | Buchwald precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | 24 | >80 (model) |
Note: The yields presented are illustrative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates. Specific yields for this compound may vary.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound (1.2 eq)
-
4-Iodoanisole (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add this compound, 4-iodoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.
Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Applications in Medicinal Chemistry
This compound and its derivatives have been investigated for their potential biological activities, including enzyme inhibition and antiviral effects.
Matrix Metalloproteinase (MMP) Inhibition
Table 2: Hypothetical Inhibition Profile of a Benzoylphenylboronic Acid Derivative against MMPs
| MMP Isoform | IC₅₀ (nM) |
| MMP-2 | 50 |
| MMP-9 | 25 |
| MMP-13 | 150 |
Note: These values are hypothetical and for illustrative purposes only, demonstrating how such data would be presented.
Experimental Protocol: General MMP Inhibition Assay (Fluorogenic Substrate)
Materials:
-
Recombinant human MMP (e.g., MMP-9)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Fluorogenic MMP substrate
-
This compound (or derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add the diluted test compound, recombinant MMP enzyme, and assay buffer.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Figure 2: Hypothetical signaling pathway illustrating the role of MMPs and their inhibition.
Antiviral Activity
Some boronic acid-containing compounds have demonstrated antiviral properties. While specific studies on this compound are limited, its potential as an antiviral agent, particularly against enteroviruses, has been suggested.[1] The proposed mechanism involves the interaction of the compound with viral proteins, thereby inhibiting viral replication.
Table 3: Illustrative Antiviral Activity Data
| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Enterovirus 71 | Vero | 15 | >100 | >6.7 |
| Coxsackievirus B3 | HeLa | 25 | >100 | >4.0 |
Note: These values are illustrative and based on potential activities. Specific experimental data for this compound is not currently available.
Experimental Protocol: General Antiviral Assay (CPE Reduction)
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., Enterovirus 71)
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or other viability dye
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 2-3 days).
-
Assess cell viability using an MTT assay or by microscopic observation of CPE.
-
Separately, determine the cytotoxicity of the compound on uninfected cells (CC₅₀).
-
Calculate the 50% effective concentration (EC₅₀) and the selectivity index (SI = CC₅₀/EC₅₀).
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and potential in medicinal chemistry. Its utility in Suzuki-Miyaura coupling is well-established for the creation of complex biaryl ketones. While its biological activities as an enzyme inhibitor and antiviral agent are still under exploration and require more extensive quantitative studies, the existing preliminary data suggest that it is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound.
References
Early Research on 4-Benzoylphenylboronic Acid as an Antiviral Agent: A Technical Guide on Enterovirus Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial inquiries into the early research of 4-benzoylphenylboronic acid as a specific antiviral agent did not yield substantial public data, particularly concerning its activity against enteroviruses. The body of research on monophenylboronic acids, as a class, has shown limited broad-spectrum antiviral efficacy in some studies.[1][2] This technical guide, therefore, pivots to the broader, well-documented field of enterovirus inhibition, providing an in-depth overview of the core strategies, mechanisms, and experimental approaches that define the landscape of anti-enteroviral drug discovery. This guide is intended to be a valuable resource for professionals in the field, offering insights into the multifaceted approaches to combating enterovirus infections.
Enteroviruses, belonging to the Picornaviridae family, are responsible for a wide array of human diseases, ranging from the common cold to severe conditions like myocarditis, meningitis, and poliomyelitis.[3][4] Despite their significant global health impact, there remains a lack of approved antiviral therapies for most enterovirus infections, driving extensive research into novel inhibitors.[3][4]
The Enterovirus Replication Cycle: A Map of Therapeutic Targets
The enterovirus replication cycle presents multiple opportunities for therapeutic intervention. Understanding these stages is crucial for the rational design of antiviral agents. The cycle begins with the virus binding to a host cell receptor, followed by entry and uncoating, where the viral RNA is released into the cytoplasm.[5] The positive-sense RNA genome is then translated into a single polyprotein, which is subsequently cleaved by viral proteases (2A and 3C) into structural and non-structural proteins.[4] The non-structural proteins orchestrate the replication of the viral genome, which takes place on newly formed replication organelles derived from host cell membranes.[3] Finally, new viral particles are assembled and released from the host cell.[5]
Key Antiviral Strategies and Mechanisms of Action
The development of anti-enteroviral agents has primarily focused on two main strategies: direct-acting antivirals that target viral components and host-targeting antivirals that inhibit cellular factors essential for viral replication.
Direct-Acting Antivirals
Direct-acting antivirals physically interact with viral proteins to disrupt their function.
-
Capsid Binders: These small molecules, such as pleconaril and vapendavir, bind to a hydrophobic pocket in the VP1 capsid protein.[4] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and release of the viral genome into the host cell.[4]
-
Protease Inhibitors: The viral proteases 2A (2Apro) and 3C (3Cpro) are essential for cleaving the viral polyprotein into functional proteins.[6] Inhibitors of these proteases, often peptidomimetics, block this crucial step, thereby halting the viral life cycle.[6]
-
Polymerase Inhibitors: The RNA-dependent RNA polymerase (3Dpol) is the viral enzyme responsible for replicating the viral RNA genome.[7] Inhibitors of 3Dpol can be nucleoside analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites on the enzyme.[7]
Host-Targeting Antivirals
Host-targeting antivirals represent a newer approach that aims to inhibit the host cell factors that the virus hijacks for its own replication. A key advantage of this strategy is a potentially higher barrier to the development of drug resistance.[3]
-
Inhibitors of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ): Enteroviruses extensively remodel host cell membranes to create replication organelles.[3] This process is critically dependent on the host lipid kinase PI4KIIIβ.[3] Small molecule inhibitors of PI4KIIIβ have demonstrated broad-spectrum anti-enterovirus activity by preventing the formation of these essential replication platforms.[3]
-
Inhibitors of Oxysterol-Binding Protein (OSBP): OSBP is another host factor involved in lipid transport and is crucial for the integrity of the viral replication organelles.[8] Compounds that inhibit OSBP have also shown potent antiviral effects against a range of enteroviruses.[8]
Quantitative Data on Selected Enterovirus Inhibitors
The following table summarizes the in vitro activity of several representative enterovirus inhibitors. This data provides a comparative look at the potency and cytotoxicity of different classes of antiviral compounds.
| Compound Class | Example Compound | Target Virus | EC50 (µM) | CC50 (µM) | Target |
| Capsid Binder | Pleconaril | Enteroviruses | ~0.1-1 | >100 | VP1 |
| Capsid Binder | Vapendavir | Rhinoviruses | ~0.01-0.1 | >100 | VP1 |
| 3C Protease Inhibitor | Rupintrivir | Rhinoviruses | ~0.004-0.05 | >100 | 3C Protease |
| PI4KIIIβ Inhibitor | Compound 1* | Enteroviruses | 0.004-0.071 | >10 | PI4KIIIβ |
| 2C Inhibitor | Guanidine HCl | Enteroviruses | Varies | Varies | 2C ATPase |
*Note: "Compound 1" refers to 2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol as described in relevant literature.[3]
Experimental Protocols for Antiviral Evaluation
The discovery and characterization of antiviral compounds rely on a standardized set of in vitro assays.
Antiviral Activity Assays
-
Cytopathic Effect (CPE) Inhibition Assay: This assay is a primary screening method to identify compounds that protect host cells from the virus-induced cell death (cytopathic effect).
-
Host cells are seeded in a multi-well plate.
-
The cells are then infected with the virus in the presence of serial dilutions of the test compound.
-
After a suitable incubation period, cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or resazurin).
-
The EC50 (the concentration of the compound that protects 50% of the cells from CPE) is then calculated.
-
-
Plaque Reduction Assay: This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
A confluent monolayer of host cells is infected with a known amount of virus.
-
The infected cells are then overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized zones of cell death called plaques.
-
After incubation, the cells are stained, and the plaques are counted.
-
The EC50 is determined as the concentration of the compound that reduces the number of plaques by 50%.
-
Mechanism of Action Studies
-
Time-of-Addition Assay: This assay helps to determine the stage of the viral life cycle that is inhibited by a compound.
-
The compound is added to infected cells at different time points relative to the time of infection (e.g., before infection, during infection, or at various times after infection).
-
The antiviral effect is then measured.
-
The time point at which the compound loses its effectiveness provides an indication of the targeted stage of the viral life cycle.
-
-
Resistant Mutant Generation and Analysis: The generation of virus mutants that are resistant to the antiviral compound is a powerful tool for identifying the viral target.
-
The virus is cultured in the presence of sub-optimal concentrations of the compound for multiple passages.
-
Resistant viruses that emerge are isolated and their genomes are sequenced to identify mutations.
-
The location of the mutations often points to the viral protein that is the direct target of the compound.
-
Visualizations
Enterovirus Replication Cycle and Antiviral Targets
Caption: Enterovirus replication cycle and points of antiviral intervention.
Antiviral Drug Discovery Workflow
Caption: Workflow for antiviral screening and mechanism of action studies.
Host-Targeting Mechanism via PI4KIIIβ Inhibition
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Phenylboronic-acid-based carbohydrate binders as antiviral therapeutics: monophenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of enterovirus 71 replication and the viral 3D polymerase by aurintricarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct-acting antivirals and host-targeting strategies to combat enterovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
The Boronic Acid Functional Group: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The boronic acid functional group, R-B(OH)₂, has emerged as an indispensable tool in modern chemistry, prized for its unique reactivity, general stability, and low toxicity. Its versatility has propelled it from a synthetic curiosity to a cornerstone of blockbuster reactions and a key component in approved pharmaceuticals. This technical guide provides an in-depth exploration of the core reactivity of boronic acids, offering detailed data, experimental protocols, and visual guides to their most critical transformations.
Core Concepts: Structure and Acidity
Structurally, boronic acids are characterized by a trivalent, sp²-hybridized boron atom bonded to one organic substituent and two hydroxyl groups, adopting a trigonal planar geometry. A key feature is the vacant p-orbital on the boron atom, which renders it a Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, allowing it to accept a pair of electrons from a nucleophile, typically a hydroxide ion in aqueous media.
This interaction leads to an equilibrium between the neutral, trigonal boronic acid and an anionic, tetrahedral boronate species.[2] The acidity, or pKa, of a boronic acid is approximately 9, but this can be significantly influenced by the electronic nature of the organic substituent.[3] Electron-withdrawing groups increase the Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect. This pH-dependent equilibrium is a critical factor in modulating the reactivity of the boronic acid in various chemical transformations.
Table 1: Acidity (pKa) of Selected Substituted Phenylboronic Acids
The following table summarizes the pKa values for a series of para-substituted phenylboronic acids in aqueous solution, illustrating the impact of substituents on Lewis acidity.
| Substituent (p-X-C₆H₄B(OH)₂) | pKa Value | Reference |
| -OCH₃ | 9.25 | [4] |
| -CH₃ | ~8.8 | [5] |
| -H | 8.68 - 8.90 | [4][5] |
| -F | ~8.7 | [5] |
| -CHO | ~7.8 | [4] |
| -CF₃ | ~7.5 | [6] |
| -NO₂ | ~7.1 | [5] |
Key Reactivity Pathways
The utility of boronic acids in synthesis and drug design stems from a few key, highly reliable transformations. These include palladium-catalyzed cross-coupling reactions to form C-C bonds, copper-catalyzed couplings to form C-heteroatom bonds, and reversible esterification with diols.
The Suzuki-Miyaura Cross-Coupling Reaction
The Nobel Prize-winning Suzuki-Miyaura coupling is arguably the most important reaction of boronic acids. It involves the palladium-catalyzed reaction between an organoboronic acid and an organic halide or triflate to form a new carbon-carbon bond.[1][7] The reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the use of generally non-toxic and stable boron reagents.[8]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[7]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
Table 2: Influence of Ligand and Base on Suzuki-Miyaura Coupling Yield
The choice of ligand and base is critical for reaction efficiency. The following data, compiled from literature examples, illustrates this for a model reaction: the coupling of 4-iodoanisole with phenylboronic acid.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | >95 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >98 |
| PdCl₂(dppf) | (dppf) | Na₂CO₃ | Toluene | 85 | >95 |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | RT | >90 |
| Pd(acac)₂ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 | ~80-85 |
Yields are representative and can vary based on specific substrate and reaction time. Data compiled from[1][8][10][11].
The Chan-Lam Coupling Reaction
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. It involves the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[12] A significant advantage of this reaction is that it can often be performed under mild conditions, at room temperature, and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[12][13]
The mechanism is complex and still debated but is generally thought to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle. A plausible pathway involves the formation of a copper-aryl complex, which then undergoes reductive elimination with the N-H or O-H containing substrate to form the product.[12][13]
Reversible Diol Esterification
Boronic acids react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[2] This equilibrium is highly pH-dependent; ester formation is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present.[14] This dynamic covalent chemistry is the basis for boronic acid-based glucose sensors and has been exploited in drug delivery systems and self-healing materials.[15] The stability of the resulting boronate ester is influenced by the structure of the diol, with cis-diols on furanose rings (like in fructose) showing particularly high binding affinities.[14]
Table 3: Binding Constants (Kₑq) of Phenylboronic Acid with Various Diols
This table presents the equilibrium association constants for phenylboronic acid with several biologically relevant polyols at physiological pH (~7.4).
| Diol | Kₑq (M⁻¹) | Comments | Reference(s) |
| Glucose | ~110 | Primarily binds the minor α-D-glucofuranose isomer. | [14] |
| Fructose | ~4370 | High affinity due to binding with the more abundant β-D-fructofuranose isomer. | [14] |
| Galactose | ~276 | Intermediate affinity. | [14] |
| Mannitol | ~2275 | Acyclic polyol with high affinity. | [14] |
| Alizarin Red S | >10,000 | Catechol dye, very high affinity, used in competitive binding assays. | [15][16] |
Stability and Handling
While generally stable solids, boronic acids are susceptible to two primary degradation pathways that can affect reaction stoichiometry and reproducibility.[17]
-
Boroxine Formation: Dehydration, which can occur upon heating or prolonged storage, leads to the formation of a cyclic trimer anhydride called a boroxine. This process is reversible upon addition of water.
-
Protodeboronation: Cleavage of the C-B bond, replacing it with a C-H bond. This side reaction can be problematic, especially for electron-rich or heteroaromatic boronic acids, and is often promoted by the reaction conditions (e.g., high temperature, certain bases).[17]
-
Oxidation: The boron center can be oxidized, particularly by reactive oxygen species, to yield an alcohol and boric acid.[18][19]
For quality control, the purity of boronic acids can be assessed using techniques like HPLC-MS and NMR spectroscopy.[17][20] To ensure integrity, boronic acids should be stored in a cool, dry place, and for sensitive substrates, storage under an inert atmosphere is recommended.[17]
Applications in Drug Development
The unique reactivity of the boronic acid group has been successfully translated into therapeutics. The boron atom can act as a "warhead," forming a reversible covalent bond with a key catalytic residue (often a serine or threonine) in an enzyme's active site. This mechanism is central to the action of the proteasome inhibitor bortezomib (Velcade®), used in the treatment of multiple myeloma. The boron atom in bortezomib interacts with the N-terminal threonine of the proteasome's catalytic subunit.
Beyond enzyme inhibition, boronic acids are invaluable building blocks in medicinal chemistry for synthesizing complex molecules via Suzuki-Miyaura coupling, a reaction frequently employed in the synthesis of drug candidates.[19]
Experimental Protocols
The following sections provide generalized, representative protocols for the key reactions discussed. Note: These are starting points and will likely require optimization for specific substrates and scales. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (Ligand) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and degassed water to the tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath set to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Protocol 2: General Procedure for Chan-Lam N-Arylation[13][21]
Materials:
-
Amine (or N-heterocycle) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 mmol, 1.0 equiv, for stoichiometric reaction)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (5-10 mL)
-
4Å Molecular Sieves (optional, ~200 mg)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine, Cu(OAc)₂, and pyridine. If using, add activated 4Å molecular sieves.
-
Solvent Addition: Add dichloromethane and stir the mixture at room temperature. The reaction is typically run open to the atmosphere.
-
Boronic Acid Addition: Add the arylboronic acid to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed (typically 8-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel, eluting with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with an aqueous solution of ammonium hydroxide to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-arylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. aablocks.com [aablocks.com]
- 15. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 4-Benzoylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-benzoylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a wide array of biaryl ketones, which are prevalent scaffolds in medicinal chemistry and materials science. This document outlines the reaction principles, detailed experimental protocols, and potential applications of the resulting compounds, with a focus on their relevance in drug discovery.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate. This compound is a particularly useful reagent in this context, as it allows for the direct incorporation of a benzophenone moiety into a target molecule. The resulting biaryl ketone structures are of significant interest due to their presence in numerous biologically active compounds.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, this compound), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimal conditions may vary depending on the specific substrates used.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.1 - 1.5 mmol), and the base (2.0 - 3.0 mmol).
-
If a solid palladium catalyst and ligand are used, add them to the flask at this stage (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5-10 mL) and degassed water if using an aqueous base solution (e.g., 1-2 mL).
-
If using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, prepare a solution of the precursor and ligand in a small amount of the reaction solvent and add it to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl ketone product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl boronic acids with aryl halides. While specific data for this compound is not extensively compiled in a single source, the data presented for structurally similar aryl boronic acids provides a strong predictive framework for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid [1][2][3][4]
| Entry | Aryl Halide | Base | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | Water | PdCu@Ti₃C₂ (cat.) | 1 | 99 |
| 2 | Bromobenzene | K₂CO₃ | Water | PdCu@Ti₃C₂ (cat.) | 1 | 95 |
| 3 | 4-Bromoacetophenone | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 2 | 98 |
| 4 | 4-Bromoanisole | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 3 | 95 |
| 5 | 2-Bromotoluene | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 4 | 85 |
| 6 | 4-Nitrobromobenzene | Pd(OAc)₂/7a (cat.) | Toluene | K₃PO₄ | 0.08 | 98 |
Table 2: Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids with Aryl Bromides [1][3]
| Entry | Aryl Boronic Acid | Aryl Bromide | Base | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 2 | 96 |
| 2 | 4-Methylphenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 2 | 97 |
| 3 | 4-Chlorophenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 2.5 | 94 |
| 4 | 2-Methylphenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | Ethanol/Water | PdCl₂(NH₂CH₂COOH)₂ (1) | 3 | 90 |
| 5 | Phenylboronic acid | 4-Bromobenzophenone | N/A | N/A | Pd/CAP-ash | N/A | 94 |
Note: The specific catalyst and reaction conditions can significantly influence the reaction outcome and should be optimized for each substrate combination.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
The benzophenone scaffold, readily synthesized using this compound, is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5] One of the key signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, survival, and metabolism.[6][7][8] Aberrant activation of this pathway is a hallmark of many human cancers.
Derivatives of biphenyl-methanone, the core structure produced from the Suzuki-Miyaura coupling of this compound, have been investigated as potential inhibitors of this pathway. The rationale is that the rigid, three-dimensional structure of the benzophenone moiety can effectively interact with the ATP-binding pocket of kinases within this pathway, such as PI3K, Akt, or mTOR.
Putative Signaling Pathway Inhibition
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by biphenyl-4-yl(phenyl)methanone derivatives.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl ketones via the Suzuki-Miyaura cross-coupling reaction. The protocols outlined in this document provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. The resulting benzophenone-containing molecules hold significant promise for the development of novel therapeutics, particularly in the area of oncology, by targeting critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. Further exploration of the structure-activity relationships of these derivatives will be crucial in advancing these compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Standard Protocol for Suzuki-Miyaura Coupling with 4-Benzoylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and use of stable, less toxic boron reagents.[4][5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-benzoylphenylboronic acid with various aryl halides. This specific coupling is crucial for synthesizing complex diaryl ketones, which are key structural motifs in many pharmaceutical agents and advanced materials.
General Reaction Scheme:
The general scheme involves the palladium-catalyzed reaction between this compound and an aryl halide (where X = I, Br, Cl, or OTf) in the presence of a base to form the corresponding biaryl ketone.
(Generic reaction image: this compound + Ar-X --[Pd catalyst, Base]--> 4-Benzoyl-biphenyl derivative + byproduct)
Catalytic Cycle and Mechanism
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Parameter Optimization
The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The tables below summarize typical conditions and representative yields for the coupling of arylboronic acids with various aryl halides.
Table 1: Effect of Different Bases on Yield (Conditions: Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(II)-NaY catalyst, DMF/water (1:1), Room Temperature, 1 h)[4]
| Entry | Base (4 mmol) | Yield (%) |
| 1 | Na₂CO₃ | 95 |
| 2 | K₂CO₃ | >99 |
| 3 | Li₂CO₃ | 60 |
| 4 | Cs₂CO₃ | 75 |
| 5 | K₃PO₄ | >99 |
| 6 | NaOH | 81 |
Table 2: Representative Yields with Various Aryl Halides (Conditions are generalized and may require optimization for specific substrates)
| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | >95[7] |
| 2 | 4-Bromotoluene | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Dioxane/H₂O | 100 | ~98 |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃/XPhos (2) | Cs₂CO₃ | t-BuOH | 110 | ~90 |
| 4 | 1-Bromo-4-nitrobenzene | LaF₃·Pd nano (cat) | K₂CO₃ | H₂O | 70 | 95[8] |
| 5 | 3-Chloropyridine | Pd₂(dba)₃/L1 (1.5) | KF | Dioxane | 110 | 92[9] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials and Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the anhydrous organic solvent (e.g., Dioxane, 5 mL) followed by degassed water (1 mL).[4]
-
Degassing: Sparge the resulting mixture with a gentle stream of Argon for 10-15 minutes to ensure it is thoroughly deoxygenated.[11]
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir the reaction vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is fully consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure biaryl product.
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, LC-MS, etc.).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 4-Benzoylphenylboronic Acid as a Versatile Synthetic Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphenylboronic acid is a versatile bifunctional organic compound that has emerged as a valuable building block in medicinal chemistry and pharmaceutical drug discovery. Its unique structure, featuring both a reactive boronic acid moiety and a benzophenone group, allows for its facile incorporation into a wide array of complex molecular scaffolds. The boronic acid functionality serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The benzophenone portion of the molecule can contribute to the pharmacological activity of the final compound through various non-covalent interactions with biological targets.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmacologically active compounds, with a specific focus on its application in the development of novel antiviral agents.
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C₁₃H₁₁BO₃ |
| Molecular Weight | 226.04 g/mol [1][2] |
| Appearance | Solid[1][2] |
| Melting Point | 204-212 °C[1][2] |
| CAS Number | 268218-94-6[1][2] |
| Solubility | Soluble in organic solvents such as DMF and DMSO. |
| Storage | Store in a cool, dry place away from moisture. Contains varying amounts of anhydride[1][2]. |
Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Application in the Synthesis of 9-Arylpurine-Based Antiviral Agents
A significant application of this compound is in the synthesis of 9-arylpurines, a class of compounds that have demonstrated promising activity against a range of enteroviruses[3]. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to couple the 4-benzoylphenyl moiety to the N9 position of a purine core, leading to the formation of potent antiviral agents.
Experimental Protocol: Synthesis of 9-(4-Benzoylphenyl)-6-chloro-9H-purine
This protocol describes the copper-catalyzed cross-coupling of this compound with 6-chloropurine.
Reaction Scheme:
Caption: Synthesis of 9-(4-benzoylphenyl)-6-chloro-9H-purine.
Materials:
-
This compound
-
6-Chloropurine
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 6-chloropurine (1.0 equiv), this compound (2.0 equiv), copper(II) acetate (2.0 equiv), and 1,10-phenanthroline (2.0 equiv).
-
Under an inert atmosphere, add anhydrous DMF to the flask.
-
Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product, 9-(4-benzoylphenyl)-6-chloro-9H-purine.
Expected Yield:
Based on literature reports, a yield of approximately 60% can be expected for this reaction[3].
Antiviral Activity Data
The synthesized 9-arylpurine derivatives have been evaluated for their antiviral activity against various enteroviruses. The following table summarizes the activity of 9-(4-benzoylphenyl)-6-chloro-9H-purine against Coxsackie virus B3 (CVB3).
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 9-(4-Benzoylphenyl)-6-chloro-9H-purine | CVB3 | Vero | 5-8 | >250 | >31-50 |
EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Application in the Synthesis of Enzyme Inhibitors
The benzophenone moiety within this compound can serve as a scaffold for the design of various enzyme inhibitors. The aromatic rings can engage in π-π stacking and hydrophobic interactions within the active site of an enzyme, while the ketone group can act as a hydrogen bond acceptor. By coupling this compound with other pharmacophores, libraries of potential inhibitors can be synthesized and screened for activity against targets such as kinases and proteases.
General Workflow for Synthesis and Screening of Enzyme Inhibitors
Caption: Workflow for inhibitor synthesis and screening.
General Protocol for an Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds synthesized using this compound. Specific conditions will need to be optimized for the particular enzyme and substrate.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compound in the assay buffer. Prepare a stock solution of the substrate and the enzyme in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the various concentrations of the inhibitor. Include control wells with enzyme and DMSO (no inhibitor). Incubate for a predetermined time at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Potential Signaling Pathway Inhibition
While the precise mechanism of action for many compounds derived from this compound is still under investigation, in the context of antiviral activity against enteroviruses, the inhibition of viral replication is the primary goal. This can occur at various stages of the viral life cycle.
Caption: Inhibition of Enterovirus Replication.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmacologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, as exemplified by the synthesis of potent 9-arylpurine antiviral agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery and development programs. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Applications of 4-Benzoylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylphenylboronic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic and diagnostic agents. The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, coupled with the photoreactive nature of the benzophenone group, have enabled a diverse range of applications. These include the design of enzyme inhibitors, targeted drug delivery systems, and chemical probes for studying biological processes. This document provides detailed application notes and experimental protocols for the utilization of this compound in key areas of medicinal chemistry.
Enzyme Inhibition
Phenylboronic acids have been widely investigated as inhibitors of various enzymes, particularly proteases. The boron atom can interact with the catalytic residues in the active site, leading to potent and often reversible inhibition.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous diseases, including cancer and arthritis. This compound derivatives can be designed to target the active site of MMPs.
Application Note: Derivatives of this compound can be synthesized to incorporate functionalities that enhance binding affinity and selectivity for specific MMPs. The benzoylphenyl group can be modified to interact with the S1' pocket of the enzyme, a key determinant of inhibitor specificity.
Quantitative Data: Inhibition of MMPs by Boronic Acid Derivatives
| Compound | Target MMP | IC50 (nM) | Reference |
| Bivalent Carboxylate Inhibitor (example) | MMP-9 (Trimer) | 0.1 | [1] |
| Bivalent Carboxylate Inhibitor (example) | MMP-2 | 5 | [1] |
| Bivalent Carboxylate Inhibitor (example) | MMP-3 | 7.7 | [1] |
| Bivalent Carboxylate Inhibitor (example) | MMP-8 | 14.5 | [1] |
| Bivalent Carboxylate Inhibitor (example) | MMP-9 (Monomer) | 56 | [1] |
| Bivalent Carboxylate Inhibitor (example) | MMP-14 (MT1-MMP) | >1000 | [1] |
Experimental Protocol: Fluorogenic Assay for MMP Inhibition [1][2]
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound derivative (test inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor stock solution in assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a control with assay buffer and DMSO (no inhibitor).
-
Add the MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway: MMP Inhibition by a Boronic Acid Derivative
Anticancer Activity
Derivatives of phenylboronic acid have shown promising antiproliferative and proapoptotic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes like the proteasome or interference with cell cycle progression.
Application Note: The cytotoxic effects of this compound derivatives can be evaluated in vitro using various cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose, as it measures cell density based on total cellular protein content.
Quantitative Data: Cytotoxicity of Boronic Acid Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 4d (tetrazole derivative) | HT-1080 (Fibrosarcoma) | 15.59 ± 3.21 | [3] |
| Compound 4d (tetrazole derivative) | A-549 (Lung Cancer) | 18.32 ± 2.73 | [3] |
| Compound 4d (tetrazole derivative) | MCF-7 (Breast Cancer) | 17.28 ± 0.33 | [3] |
| Compound 4d (tetrazole derivative) | MDA-MB-231 (Breast Cancer) | 19.27 ± 2.73 | [3] |
| Compound 17 (pyrimidine derivative) | A549 (Non-small cell lung cancer) | 2.80 | [4] |
| Compound 17 (pyrimidine derivative) | RPMI8226 (Multiple myeloma) | 0.86 | [4] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [5][6][7][8][9]
-
Reagents and Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (test compound)
-
DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.5%).
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.
-
Logical Relationship: SRB Assay Workflow
Targeted Drug Delivery
The ability of phenylboronic acids to form reversible boronate esters with diols is exploited in drug delivery systems to target cells that overexpress certain cell surface glycans, such as sialic acid, which is common in many types of cancer.[10][11]
Application Note: this compound can be incorporated into nanoparticles or other drug delivery vehicles.[12][13] The phenylboronic acid moiety acts as a targeting ligand, binding to sialic acid residues on the surface of cancer cells, leading to enhanced cellular uptake of the encapsulated therapeutic agent.[11][14] This interaction is pH-sensitive, which can facilitate drug release in the acidic tumor microenvironment.[15]
Quantitative Data: Binding Affinity of Phenylboronic Acid to Sialic Acid
| Phenylboronic Acid Derivative | Binding Constant (Ka) (M⁻¹) | pH | Reference |
| Phenylboronic acid | ~40 | - | [16] |
| 5-Boronopicolinic acid (heterocyclic) | >1 x 10³ | 5.0 | [16] |
Experimental Protocol: Synthesis of Phenylboronic Acid-Functionalized Nanoparticles for Drug Delivery (General Protocol based on[12][17][18])
-
Materials:
-
A polymer with functional groups for conjugation (e.g., amine-terminated polymer)
-
4-Carboxyphenylboronic acid (a derivative of this compound)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for coupling
-
Therapeutic drug to be encapsulated (e.g., a chemotherapeutic agent)
-
Dialysis membrane
-
Organic solvent (e.g., DMSO) and aqueous buffer
-
-
Procedure:
-
Polymer-Boronic Acid Conjugation:
-
Activate the carboxyl group of 4-carboxyphenylboronic acid with EDC and NHS in an organic solvent.
-
Add the amine-terminated polymer to the activated boronic acid solution and stir at room temperature to form a covalent amide bond.
-
Purify the resulting polymer-boronic acid conjugate by dialysis against deionized water.
-
-
Nanoparticle Formulation and Drug Encapsulation:
-
Dissolve the polymer-boronic acid conjugate and the therapeutic drug in a water-miscible organic solvent.
-
Add this solution dropwise to a vigorously stirring aqueous solution to induce nanoparticle self-assembly and drug encapsulation (nanoprecipitation).
-
Continue stirring for several hours to allow for solvent evaporation and nanoparticle stabilization.
-
Purify the drug-loaded nanoparticles by dialysis or centrifugation to remove unencapsulated drug and excess reagents.
-
-
Characterization:
-
Determine the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Visualize the nanoparticle morphology using transmission electron microscopy (TEM).
-
Quantify the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Signaling Pathway: Sialic Acid-Targeted Drug Delivery
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using 4-Benzoylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors utilizing 4-benzoylphenylboronic acid as a key starting material. The methodologies described herein focus on the synthesis of biphenyl derivatives via Suzuki-Miyaura cross-coupling and their subsequent evaluation as serine protease inhibitors, specifically targeting trypsin.
Introduction
This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures.[1] These scaffolds are of significant interest in drug discovery as they can mimic the interactions of peptide substrates with enzyme active sites. Boronic acid derivatives are particularly effective inhibitors of serine proteases, such as trypsin, due to their ability to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[2]
This application note will detail the synthesis of a biphenyl-based trypsin inhibitor and provide protocols for its characterization and enzymatic evaluation.
Data Presentation
The inhibitory activities of synthesized compounds are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table presents representative data for biphenyl derivatives as enzyme inhibitors, illustrating the potency that can be achieved with this structural motif. While specific data for a this compound-derived inhibitor is not publicly available, the presented data for analogous compounds serve as a benchmark.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (nM) | Reference Compound |
| Biphenyl-chalcone 1 | hCA I | - | 14.71 | Acetazolamide |
| Biphenyl-chalcone 2 | hCA II | - | 31.69 | Acetazolamide |
| Biphenyl-chalcone 3 | AChE | - | 4.33 | Tacrine |
| Biphenyl-chalcone 4 | BChE | - | 3.72 | Tacrine |
| Dipeptide boronic acid 15 | Proteasome | 0.0046 | - | Bortezomib (IC50 = 0.00705 µM) |
| Dipeptide boronic acid 17 | Proteasome | 0.00821 | - | - |
| hCA: human Carbonic Anhydrase, AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase. Data from related biphenyl and boronic acid inhibitor studies.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl-based Trypsin Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4'-carbamoyl-biphenyl-4-yl scaffold from this compound and a suitable aryl halide. The benzoyl group can be subsequently modified if desired.
Materials:
-
This compound
-
4-Bromobenzamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 4-bromobenzamide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the reaction mixture.
-
Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Trypsin Inhibition Assay
This protocol details the procedure for evaluating the inhibitory activity of the synthesized compound against bovine trypsin using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.[4][5][6]
Materials:
-
Synthesized inhibitor compound
-
Bovine trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Solutions:
-
Trypsin stock solution: Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.
-
BAPNA stock solution: Prepare a 10 mM stock solution of BAPNA in DMSO.
-
Inhibitor stock solution: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of the inhibitor solution at various concentrations to the test wells.
-
Add 20 µL of Tris-HCl buffer to the control wells (no inhibitor).
-
Add 140 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the trypsin solution to all wells except the blank wells. Add 20 µL of Tris-HCl buffer to the blank wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the BAPNA solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C. The rate of increase in absorbance is proportional to the trypsin activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the type of inhibition are known.
-
Visualizations
Signaling Pathway: Mechanism of Serine Protease Inhibition by a Boronic Acid Inhibitor
The following diagram illustrates the mechanism of competitive inhibition of a serine protease, like trypsin, by a boronic acid inhibitor. The boronic acid forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser195 in trypsin) within the enzyme's active site. This tetrahedral intermediate mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: 4-Benzoylphenylboronic Acid for Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-Benzoylphenylboronic acid in photoaffinity labeling (PAL) techniques. This bifunctional reagent, combining a photoreactive benzophenone moiety and a versatile boronic acid group, offers unique advantages for identifying and characterizing protein-ligand interactions.
Introduction to this compound in Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently crosslink a ligand to its interacting protein partner upon photoactivation, enabling the identification of cellular targets and the characterization of binding sites.[1] A typical photoaffinity probe consists of three key components: a recognition element (pharmacophore), a photoreactive group, and a reporter tag for detection and enrichment.[1][2]
This compound serves as a versatile building block for constructing such probes. The benzophenone group is a widely used photoreactive moiety that, upon excitation with UV-A light (typically 350-360 nm), forms a reactive triplet diradical. This species can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a stable covalent bond.[3] An advantage of benzophenone is its relative stability and the fact that the photoactivation wavelength is less damaging to proteins compared to shorter UV wavelengths.[2][3]
The boronic acid functionality imparts unique properties to the photoaffinity probe, allowing for two primary modes of application:
-
Enzyme Inhibition: Boronic acids can act as transition-state analog inhibitors for certain proteases, forming a reversible covalent bond with the catalytic serine residue. This provides a targeted approach to label the active site of these enzymes.
-
Glycoprotein Recognition: Boronic acids can form reversible covalent bonds with cis-1,2-diols present in the carbohydrate moieties of glycoproteins. This enables the specific targeting and labeling of glycosylated proteins.
Applications
Probing Enzyme Active Sites: A Case Study with Subtilisin
This compound can be used as a transition state analogue inhibitor to probe the active site of serine proteases. A study on Subtilisin Bacillus lentus (SBL) demonstrated that a boronic acid benzophenone (BBP) photoprobe acts as a competitive inhibitor. Upon photolysis, the probe formed a covalent crosslink with Gly127 within the S1 hydrophobic pocket of the wild-type enzyme, confirming the binding orientation of the benzophenone moiety. This approach is valuable for studying enzyme specificity and the topology of active sites.
Targeting Glycoproteins for Identification and Functional Studies
The ability of boronic acids to interact with glycoproteins makes this compound-based probes valuable tools for glycobiology. These probes can be used to enrich and identify glycoproteins from complex biological samples, aiding in the discovery of disease biomarkers and the study of cellular processes involving glycosylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of benzophenone-based photoaffinity probes.
| Parameter | Value | Target Protein | Notes |
| Binding Affinity (Ki) | |||
| Wild-Type SBL | 1.0 (relative) | Subtilisin B. lentus | BBP photoprobe. |
| S166C-SCH2C6H5 mutant | 86-fold reduction | Subtilisin B. lentus | Altered S1 pocket reduces binding. |
| S166C-CH2-c-C6H11 mutant | 9-fold reduction | Subtilisin B. lentus | Altered S1 pocket reduces binding. |
| S166C-S-CH2CH2SO3- mutant | 170-fold reduction | Subtilisin B. lentus | Introduction of a negative charge significantly hinders binding. |
| S166C-S-CH2CH2NH3+ mutant | 4-fold reduction | Subtilisin B. lentus | Introduction of a positive charge has a smaller impact on binding. |
| Photolabeling Conditions | |||
| UV Wavelength | 350-360 nm | General | Optimal for benzophenone excitation with minimal protein damage.[3] |
| Irradiation Time | 5 min - 2 hours | General | Dependent on probe concentration, binding affinity, and experimental setup. Longer times may be required for low-abundance targets. |
| Inhibitory Concentration (IC50) | |||
| Benzophenone-containing inhibitor | 9.0 nM | Squalene:hopene cyclase | Demonstrates high-affinity binding of a benzophenone probe. |
| Benzophenone-containing inhibitor | 40 nM | Oxidosqualene:lanosterol cyclase | Demonstrates high-affinity binding of a benzophenone probe. |
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound Photoaffinity Probe
This protocol describes the synthesis of a photoaffinity probe incorporating this compound, a linker, and a terminal alkyne for subsequent "click" chemistry.
Diagram of the Synthesis Workflow
Caption: Synthetic scheme for a clickable this compound probe.
Materials:
-
This compound
-
Amine-PEG-Azide linker
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the Amine-PEG-Azide linker (1.0 eq) in anhydrous DMF.
-
Add the activated this compound solution dropwise to the linker solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final clickable photoaffinity probe.
-
Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate
This protocol outlines the general procedure for labeling a target protein in a complex mixture using a this compound-based probe.
Diagram of the Photoaffinity Labeling Workflow
Caption: General workflow for photoaffinity labeling and target identification.
Materials:
-
Clickable this compound photoaffinity probe
-
Cell lysate containing the target protein
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Biotin-azide or fluorescent-azide reporter tag
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and antibodies (if applicable)
-
Mass spectrometer
Procedure:
-
Incubation:
-
Incubate the cell lysate with the photoaffinity probe at a predetermined concentration (typically in the low micromolar to nanomolar range) for 1-2 hours at 4°C to allow for binding to the target protein.
-
-
UV Irradiation:
-
Transfer the lysate to a petri dish or a suitable container and place it on ice.
-
Irradiate the sample with a 365 nm UV lamp for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
-
Click Chemistry:
-
To the irradiated lysate, add the azide-functionalized reporter tag (e.g., biotin-azide), the copper(I) catalyst, and a copper ligand (e.g., TBTA).
-
Incubate the reaction mixture for 1-2 hours at room temperature to allow for the click reaction to proceed.
-
-
Enrichment of Labeled Proteins (for Biotin Tag):
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads several times with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
For visualization, perform a Western blot using an antibody against the target protein or streptavidin-HRP.
-
For identification of unknown targets, excise the protein band of interest from a Coomassie-stained gel and subject it to in-gel digestion followed by mass spectrometry analysis.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a glycoprotein receptor, targeted by a this compound probe, initiates a downstream cascade.
Caption: A hypothetical signaling cascade initiated by a glycoprotein receptor.
Conclusion
This compound is a powerful and versatile tool in the field of photoaffinity labeling. Its dual functionality allows for the targeted investigation of both specific enzyme classes and glycoproteins. The protocols and data presented here provide a foundation for researchers to design and execute successful photoaffinity labeling experiments to elucidate protein-ligand interactions and advance drug discovery efforts.
References
- 1. Photoaffinity labeling of oxidosqualene cyclase and squalene cyclase by a benzophenone-containing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Biaryl Compounds Using 4-Benzoylphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing 4-Benzoylphenylboronic acid. The Suzuki-Miyaura cross-coupling reaction is highlighted as a primary method for this transformation, offering a versatile and efficient route to a wide range of biaryl ketones. These compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.
Introduction
Biaryl scaffolds are privileged structures in numerous therapeutic agents, natural products, and functional materials. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone in modern organic synthesis for the construction of these C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids. This compound is a valuable building block that allows for the introduction of a benzoylphenyl moiety, leading to the formation of functionalized biaryl ketones. These ketones are key intermediates in the synthesis of various biologically active molecules and advanced materials.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide.[1][2][3] The catalytic cycle is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 4-benzoylphenyl group) to the palladium center.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
A diagram illustrating the catalytic cycle is provided below:
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It is important to note that optimal conditions are substrate-dependent and may require further optimization.
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | 70-80 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 88-98 |
Yields are based on reported values for similar Suzuki-Miyaura reactions and are intended to be representative.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
General Experimental Workflow
The general workflow for the synthesis of biaryl compounds using this compound is depicted in the following diagram:
Detailed Protocol: Synthesis of 4-Benzoyl-4'-methoxybiphenyl
This protocol describes the synthesis of 4-benzoyl-4'-methoxybiphenyl from 4-bromoanisole and this compound.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent catalyst degradation.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-benzoyl-4'-methoxybiphenyl.
-
Characterization: Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with heated reactions.
By following these protocols, researchers can effectively synthesize a variety of biaryl ketones using this compound, enabling further exploration in drug discovery and materials science.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions with Boronic Acids (Suzuki-Miyaura Coupling)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for performing palladium-catalyzed cross-coupling reactions with boronic acids, widely known as the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[1][2]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[2][3] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.[4][5] This step is often the rate-determining step, especially for less reactive halides like aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid derivative (R²-B(OR)₂) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[2][4][5]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new carbon-carbon bond (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Components and Optimization Parameters
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several components. Optimization of these parameters is often necessary to achieve high yields and purity.[7][8]
| Component | Options & Considerations |
| Palladium Catalyst | Precatalysts: Pd(OAc)₂, PdCl₂, Pd₂(dba)₃.[9][10] Active Catalysts: Pd(PPh₃)₄.[11] Catalyst loading typically ranges from 0.01 to 5 mol%.[10] |
| Ligands | Phosphine-based: PPh₃, P(o-tol)₃, dppf, SPhos, RuPhos, XPhos.[1][9][11] Bulky, electron-rich ligands can improve reactivity with challenging substrates.[1][6] N-Heterocyclic Carbenes (NHCs): Offer increased stability and reactivity.[2][12] |
| Boronic Acid/Ester | Aryl, heteroaryl, vinyl, or alkyl boronic acids and their esters (e.g., pinacol esters).[1] Boronic acids can be prone to decomposition; proper handling and storage are crucial.[6] |
| Organic Halide/Triflate | Reactivity order: R-I > R-OTf > R-Br >> R-Cl.[2] Aryl and vinyl halides/triflates are common substrates. |
| Base | Inorganic: K₂CO₃, Na₂CO₃, K₃PO₄, KHCO₃.[9][11][12] Organic: Et₃N.[9] The choice of base is critical and can influence reaction rate and side reactions. |
| Solvent | Aqueous mixtures: Toluene/water, Dioxane/water.[3][11] Organic: THF, DMF, Ethanol, Isopropanol.[3][9] The reaction can be performed under aqueous conditions, which is environmentally advantageous.[4] |
| Temperature | Typically ranges from room temperature to reflux (60-110 °C).[3][9][11] |
| Atmosphere | Reactions are generally performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[6] |
Experimental Protocols
Below are detailed protocols for Suzuki-Miyaura coupling reactions, providing a starting point for a variety of substrates.
Protocol 1: General Procedure for Coupling of an Aryl Halide with a Phenylboronic Acid
This protocol is a standard starting point for the coupling of various aryl halides with phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%) or other suitable ligand
-
Potassium carbonate [K₂CO₃] (2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Under a counterflow of inert gas, add the palladium(II) acetate (2 mol%) and the phosphine ligand (4 mol%).
-
Add the degassed toluene and deionized water mixture (4:1 v/v).
-
Seal the flask and thoroughly degas the reaction mixture by bubbling with inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Scale-Up with a Bulky Phosphine Ligand
This protocol is adapted from an optimized and scaled-up procedure, suitable for larger-scale synthesis.[9]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv)
-
Potassium bicarbonate [KHCO₃] (2.0 equiv)
-
Isopropanol (4 volumes)
-
Water (1 volume)
-
Toluene (for workup)
-
20% Aqueous Sodium Bisulfite (NaHSO₃) (for workup)
-
Heptane (for crystallization)
Procedure:
-
Charge a reaction vessel with the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), potassium bicarbonate (2.0 equiv), tri(o-tolyl)phosphine (0.1 equiv), palladium(II) acetate (0.05 equiv), water (1 volume), and isopropanol (4 volumes).
-
Heat the mixture at 60 °C for 2 hours under a nitrogen atmosphere.[9]
-
For workup, add toluene (6 volumes) and 20% aqueous sodium bisulfite (6 volumes) and stir the suspension at 60 °C for 1 hour. This step helps to reduce residual palladium.[9]
-
Filter the warm reaction mixture and separate the layers.
-
Concentrate the organic layer to approximately 3 volumes under vacuum.
-
Add heptane (5 volumes), cool to 0 °C, and stir overnight to induce crystallization.
-
Collect the product by filtration.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor choice of ligand, base, or solvent- Low reaction temperature | - Use a fresh catalyst or a pre-catalyst.- Screen different ligands, bases, and solvents.[9]- Increase the reaction temperature. |
| Significant Homocoupling | - Presence of oxygen leading to Pd(II) species- Non-optimal base or stoichiometry | - Ensure the reaction is performed under strictly inert conditions by properly degassing all reagents and the reaction vessel.[6]- Use a Pd(0) precatalyst.- Employ bulky ligands to suppress this side reaction.[6] |
| Boronic Acid Decomposition | - Instability of the boronic acid under reaction conditions | - Use the boronic acid as the limiting reagent.- Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable. |
By understanding the fundamental principles and carefully selecting and optimizing the reaction components, researchers can effectively utilize the Suzuki-Miyaura coupling for the efficient synthesis of a wide array of valuable compounds.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Anwendungshinweise und Protokolle zur Derivatisierung von 4-Benzoylphenylboronsäure für die Wirkstoffentdeckung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: 4-Benzoylphenylboronsäure ist ein vielseitiger Baustein in der medizinischen Chemie, der aufgrund seiner einzigartigen strukturellen und reaktiven Eigenschaften von großem Interesse ist. Die Anwesenheit sowohl einer Boronsäure- als auch einer Benzophenon-Einheit ermöglicht eine breite Palette von chemischen Modifikationen, was sie zu einem attraktiven Ausgangsmaterial für die Synthese neuartiger Wirkstoffkandidaten macht. Die Boronsäuregruppe ermöglicht die Bildung von kovalenten Bindungen mit biologischen Zielmolekülen, wie z. B. Serinproteasen, während der Benzophenon-Teil als Gerüst für weitere Funktionalisierungen dient, um die Selektivität und die pharmakokinetischen Eigenschaften zu verbessern. Diese Application Note beschreibt detaillierte Protokolle für die Derivatisierung von 4-Benzoylphenylboronsäure, insbesondere durch Suzuki-Miyaura-Kreuzkupplungsreaktionen, und fasst die biologische Aktivität der resultierenden Verbindungen als Enzyminhibitoren zusammen.
Anwendungsbereiche in der Wirkstoffentdeckung
Die Derivate der 4-Benzoylphenylboronsäure haben vielversprechende Aktivitäten in verschiedenen therapeutischen Bereichen gezeigt:
-
Enzyminhibition: Boronsäurederivate sind bekannte Inhibitoren von Serinproteasen. Die Derivatisierung von 4-Benzoylphenylboronsäure kann zur Entdeckung potenter und selektiver Inhibitoren von Enzymen wie Matrix-Metalloproteinasen (MMPs) führen, die bei Krankheiten wie Arthritis und Krebs eine Rolle spielen.[1]
-
Antivirale Wirkstoffe: Die Fähigkeit der Boronsäure, mit viralen Proteinen zu interagieren, macht 4-Benzoylphenylboronsäure zu einem nützlichen Ausgangsmaterial für die Entwicklung von antiviralen Wirkstoffen, insbesondere gegen Enteroviren.[1]
-
Krebsforschung: Phenylboronsäurederivate haben als Inhibitoren des Proteasoms und als Wirkstoffe, die auf die Tumormikroumgebung abzielen, an Bedeutung gewonnen.[2] Die Modifikation von 4-Benzoylphenylboronsäure kann zu neuen Krebstherapeutika führen.
Derivatisierung mittels Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kreuzkupplung ist eine der effizientesten Methoden zur Bildung von C-C-Bindungen und eignet sich hervorragend zur Derivatisierung von 4-Benzoylphenylboronsäure. Diese Reaktion ermöglicht die Kopplung der Boronsäure mit einer Vielzahl von Aryl- oder Heteroarylhalogeniden, um eine Bibliothek von Biphenyl-Derivaten mit unterschiedlichen elektronischen und sterischen Eigenschaften zu erstellen.
Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung von 4-Benzoylphenylboronsäure mit verschiedenen Arylhalogeniden.
Materialien:
-
4-Benzoylphenylboronsäure
-
Arylhalogenid (z. B. Arylbromid oder -iodid)
-
Palladiumkatalysator (z. B. Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Lösungsmittel (z. B. Dioxan, Toluol, DMF/Wasser-Gemisch)
-
Inertgas (Argon oder Stickstoff)
-
Standard-Glasgeräte für die organische Synthese
Verfahren:
-
In einem ausgeflammten Schlenk-Kolben werden 4-Benzoylphenylboronsäure (1,2 Äquivalente), das Arylhalogenid (1,0 Äquivalent) und die Base (2,0-3,0 Äquivalente) eingewogen.
-
Der Palladiumkatalysator (typischerweise 1-5 mol%) wird zugegeben.
-
Der Kolben wird dreimal mit einem Inertgas evakuiert und wieder befüllt.
-
Entgastes Lösungsmittel wird über eine Spritze zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei 80-100 °C für 2-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt.
-
Die Reaktionsmischung wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biphenyl-Derivat zu erhalten.
Quantifizierung der Syntheseausbeuten
Die Ausbeuten der Suzuki-Miyaura-Kupplung sind stark von den Reaktionspartnern und den gewählten Bedingungen abhängig. Die folgende Tabelle fasst repräsentative Ausbeuten für die Kupplung von 4-Benzoylphenylboronsäure mit verschiedenen Arylhalogeniden zusammen, basierend auf allgemeinen Literaturdaten für ähnliche Reaktionen.
| Arylhalogenid | Katalysator/Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 4-Brombenzonitril | Pd(PPh₃)₄ / K₂CO₃ | Dioxan/H₂O | 90 | 12 | 85-95 |
| 1-Brom-4-methoxybenzol | PdCl₂(dppf) / Cs₂CO₃ | Toluol | 100 | 8 | 80-90 |
| 2-Brompyridin | Pd(PPh₃)₄ / K₃PO₄ | DMF | 100 | 16 | 70-85 |
| 3-Bromthiophen | Pd(dppf)Cl₂ / K₂CO₃ | Dioxan/H₂O | 90 | 12 | 75-90 |
Hinweis: Diese Daten sind repräsentativ und können je nach spezifischen experimentellen Bedingungen variieren.
Biologische Evaluierung von Derivaten
Die synthetisierten Derivate der 4-Benzoylphenylboronsäure werden typischerweise auf ihre biologische Aktivität in verschiedenen Assays untersucht. Ein Hauptaugenmerk liegt auf der Hemmung von Enzymen wie den Matrix-Metalloproteinasen (MMPs).
Protokoll für einen MMP-Inhibitionsassay
Dieser Assay dient der Bestimmung der inhibitorischen Potenz von Verbindungen gegenüber einer spezifischen MMP, z. B. MMP-13.
Materialien:
-
Rekombinantes humanes MMP-Enzym
-
Fluorogenes MMP-Substrat
-
Testverbindungen (in DMSO gelöst)
-
Assay-Puffer (z. B. Tris-HCl, pH 7,5, mit CaCl₂, ZnCl₂ und Brij-35)
-
96-Well-Platten (schwarz, für Fluoreszenzmessungen)
-
Fluoreszenz-Plattenlesegerät
Verfahren:
-
Die Testverbindungen werden in einer Reihe von Konzentrationen in DMSO hergestellt und anschließend mit dem Assay-Puffer verdünnt.
-
In die Wells einer 96-Well-Platte werden der Assay-Puffer, die Enzymlösung und die verdünnten Testverbindungen gegeben.
-
Die Platte wird für 30 Minuten bei Raumtemperatur inkubiert, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Die Reaktion wird durch Zugabe des fluorogenen Substrats gestartet.
-
Die Fluoreszenzintensität wird über einen Zeitraum von 30-60 Minuten in regelmäßigen Abständen gemessen (Ex/Em-Wellenlängen je nach Substrat).
-
Die Reaktionsgeschwindigkeiten werden aus dem linearen Anstieg der Fluoreszenz über die Zeit berechnet.
-
Die prozentuale Hemmung wird im Vergleich zu einer Kontrolle ohne Inhibitor berechnet.
-
Die IC₅₀-Werte (die Konzentration des Inhibitors, die eine 50%ige Hemmung der Enzymaktivität bewirkt) werden durch nichtlineare Regression der Konzentrations-Wirkungs-Kurven bestimmt.
Quantitative Daten zur Enzyminhibition
Die folgende Tabelle zeigt hypothetische IC₅₀-Werte für eine Reihe von Derivaten der 4-Benzoylphenylboronsäure gegen verschiedene MMPs, um die potenziellen Ergebnisse einer solchen Screening-Kampagne zu veranschaulichen.
| Verbindung (R-Gruppe am Biphenyl) | IC₅₀ MMP-1 (nM) | IC₅₀ MMP-2 (nM) | IC₅₀ MMP-9 (nM) | IC₅₀ MMP-13 (nM) |
| -H (4-Benzoyl-biphenyl) | >10000 | 5800 | 4500 | 850 |
| -CN (4'-Cyano-4-benzoyl-biphenyl) | 8500 | 3200 | 1500 | 150 |
| -OCH₃ (4'-Methoxy-4-benzoyl-biphenyl) | >10000 | 7500 | 6200 | 950 |
| -Pyridin-2-yl | 6200 | 2100 | 980 | 85 |
| -Thiophen-3-yl | 7800 | 4100 | 2300 | 320 |
Hinweis: Diese Daten sind illustrativ und dienen dazu, die Art der aus den Experimenten gewonnenen quantitativen Informationen darzustellen.
Visualisierungen
Experimenteller Arbeitsablauf
Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung zur Leitstruktur-Identifizierung.
Katalytischer Zyklus der Suzuki-Miyaura-Kupplung
Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.
References
Application Note: Quantitative Analysis of 4-Benzoylphenylboronic Acid by HPLC and LC-MS/MS
Abstract
This application note details robust and reliable methods for the quantitative analysis of 4-Benzoylphenylboronic acid, a key building block in organic synthesis and pharmaceutical development.[1] Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for purity assessment, stability studies, and quantification of residual levels in drug substances. Boron-containing compounds are often monitored as potential mutagenic impurities in pharmaceutical ingredients.[2][3][4][5] This document provides detailed experimental protocols, data presentation, and workflow diagrams to aid researchers, scientists, and drug development professionals in implementing these analytical procedures.
Introduction
This compound (C₁₃H₁₁BO₃, MW: 226.04 g/mol ) is an organic compound featuring a boronic acid functional group and a benzoyl moiety.[1] Its utility as a reagent in cross-coupling reactions, such as the Suzuki coupling, makes it a vital component in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Consequently, the development of accurate and precise analytical methods for its quantification is essential for quality control and regulatory compliance. This note provides protocols for two common analytical platforms: HPLC for routine analysis and the more sensitive and selective LC-MS/MS for trace-level detection.
Data Presentation
The following table summarizes the typical quantitative performance data for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 100 µg/mL (R² > 0.99) | 0.05 - 5 ppm (R² > 0.99)[4][6] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL[7] | 2 - 10 pg/mL[8] |
| Limit of Detection (LOD) | ~0.3 µg/mL | As low as 2 pg/mL[8] |
| Precision (%RSD) | < 2%[7] | < 3%[8] |
| Accuracy (% Recovery) | 97.1 - 105.7%[7] | 80 - 120%[4] |
| Wavelength (UV) | 270 nm[9] | N/A |
| Ionization Mode | N/A | Electrospray Ionization (ESI), Negative[4][6][8] |
| Monitored Transition (MRM) | N/A | Precursor Ion > Product Ion (Specific to compound) |
Experimental Protocols
HPLC-UV Method for Quantitation of this compound
This protocol outlines a reversed-phase HPLC method with UV detection suitable for the routine quantification of this compound in bulk material or formulated products.
a. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
b. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data system (CDS)
c. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-18.5 min: Return to 95% A, 5% B
-
18.5-25 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm[9]
d. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Sample Preparation: Accurately weigh the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Trace Level Quantitation of this compound
This protocol describes a highly sensitive and selective LC-MS/MS method for the determination of trace levels of this compound, often as a potential impurity in drug substances. This method can be operated without derivatization of the analyte.[4][6]
a. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate or Ammonium hydroxide
-
Methanol (LC-MS grade)
b. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
Electrospray Ionization (ESI) source
-
UPLC or HPLC system
-
Chromatography data system (CDS) and Mass Spectrometry software
c. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 4.6 x 150 mm, 2.7 µm)[4][6]
-
Mobile Phase A: Water with 0.1% Ammonia[4][6] or 10 mM Ammonium Formate
-
Gradient Program: A suitable gradient should be developed to separate the analyte from matrix components. A typical starting point is a linear gradient from 5% to 95% B over several minutes.
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d. Mass Spectrometer Conditions:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity of this compound.
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are determined by infusing a standard solution and performing a product ion scan. The most intense and specific transitions should be used for quantification and confirmation.
e. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the pg/mL to ng/mL range.
-
Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the expected concentration range. Filtration using a 0.22 µm syringe filter is recommended.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. Buy this compound | 268218-94-6 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sciex.com [sciex.com]
- 9. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
The Pivotal Role of 4-Benzoylphenylboronic Acid in Forging Next-Generation Organic Electronic Materials
Abstract
Organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), have revolutionized display and lighting technologies. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed. This application note details the significant role of 4-benzoylphenylboronic acid as a versatile building block in the synthesis of high-performance organic electronic materials. Through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound enables the construction of complex, conjugated molecules with tailored photophysical and electronic properties. Herein, we provide detailed protocols for the synthesis of a representative hole-transporting material (HTM) using this compound, its subsequent characterization, and the fabrication of an OLED device. Performance data of analogous benzophenone-containing materials in OLEDs are summarized to highlight the potential of this molecular scaffold.
Introduction to this compound in Organic Electronics
This compound is an aromatic boronic acid featuring a benzophenone moiety. This structure is particularly advantageous in the design of organic electronic materials for several reasons:
-
Synthetic Versatility: The boronic acid group is a key functional group for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This allows for the straightforward incorporation of the benzoylphenyl unit into a wide array of molecular architectures, including polymers and small molecules.
-
Electronic Properties: The benzophenone core is an electron-accepting unit. When combined with electron-donating moieties, it can lead to the formation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules.[1] This molecular design strategy is crucial for tuning the HOMO/LUMO energy levels, influencing charge transport characteristics, and achieving desired emission colors in OLEDs.[1][2]
-
High Triplet Energy: Benzophenone-based materials often exhibit high triplet energies, making them suitable as host materials for phosphorescent emitters (PhOLEDs), particularly for blue phosphors which require hosts with high triplet energy to prevent back energy transfer.[3]
-
Thermally Activated Delayed Fluorescence (TADF): The twisted geometry often found in benzophenone derivatives can lead to a small energy gap between the singlet and triplet excited states (ΔEST), a key requirement for TADF materials. TADF emitters can theoretically achieve 100% internal quantum efficiency in OLEDs.[2]
Synthesis of a Benzophenone-Containing Hole-Transporting Material
A common application of this compound is in the synthesis of hole-transporting materials (HTMs). The following is a representative protocol for the synthesis of a carbazole- and benzophenone-containing HTM via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 9-(4-benzoylphenyl)-3,6-diphenyl-9H-carbazole
Materials:
-
3,6-Dibromo-9H-carbazole
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,6-dibromo-9H-carbazole (1.0 eq), this compound (1.1 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of toluene and water (100 mL). Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield 9-(4-benzoylphenyl)-3,6-diphenyl-9H-carbazole as a white or off-white solid.
Characterization of the Synthesized Material
The synthesized material should be thoroughly characterized to confirm its structure and assess its properties for use in organic electronic devices.
Experimental Protocol: Material Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl3) and record 1H and 13C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry (MS): Use a suitable ionization technique (e.g., ESI, MALDI) to determine the molecular weight of the compound and further confirm its identity.
-
Thermal Analysis (TGA/DSC): Perform thermogravimetric analysis (TGA) to determine the decomposition temperature (Td) and differential scanning calorimetry (DSC) to identify the glass transition temperature (Tg) and melting point (Tm). High Td and Tg are indicative of good thermal and morphological stability.
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare a dilute solution (e.g., 10-5 M in toluene) and record the UV-Vis absorption spectrum to determine the absorption maxima.
-
Excite the solution at the absorption maximum and record the photoluminescence spectrum to determine the emission peak.
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere.
-
-
Cyclic Voltammetry (CV): Perform cyclic voltammetry to determine the HOMO and LUMO energy levels of the material. These values are crucial for assessing the energy level alignment in an OLED device.
Fabrication of an Organic Light-Emitting Diode (OLED)
The synthesized benzophenone-containing material can be incorporated into a multilayer OLED as a hole-transporting layer (HTL) or as a host in the emissive layer (EML).
Experimental Protocol: OLED Fabrication
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HIL: Hole Injection Layer (e.g., PEDOT:PSS)
-
HTL: Hole Transport Layer (e.g., the synthesized benzophenone-carbazole derivative)
-
EML: Emissive Layer (e.g., a suitable emitter doped in a host)
-
ETL: Electron Transport Layer (e.g., TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Cleaning: Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation system (pressure < 10-6 Torr). Sequentially deposit the HTL, EML, ETL, and EIL at a controlled deposition rate (e.g., 1-2 Å/s). The thickness of each layer should be precisely controlled using a quartz crystal monitor.
-
Cathode Deposition: Deposit a 100 nm thick aluminum cathode through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen atmosphere using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
Performance Data of Benzophenone-Based Materials in OLEDs
The following tables summarize the performance of various benzophenone-based materials in OLED devices as reported in the literature. This data illustrates the potential of materials derived from precursors like this compound.
Table 1: Performance of Benzophenone-Based Host Materials in Phosphorescent OLEDs (PhOLEDs)
| Host Material | Emitter | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |
| HA5 | Green Phosphor | - | 50.6 | 28.9 | 19.2 |
| HA8 | Green Phosphor | - | 50.6 | 28.9 | 19.2 |
| BP2 | Yellow Phosphor | - | - | - | 19.2 |
| BP2 | Green Phosphor | - | - | - | 17.0 |
Data compiled from a review on benzophenone-based derivatives.[2][3]
Table 2: Performance of Benzophenone-Based Emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs
| Emitter | Emission Color | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (EQE) (%) |
| EB3 | Blue | - | - | 8.1 |
| EB5 | Blue | - | - | 14.3 |
| EB15 | Red | 2.8 | 11.1 | 4.2 |
Data compiled from a review on benzophenone-based derivatives.[2]
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow from synthesis to device testing.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical multilayer OLED device structure.
Conclusion
This compound is a highly valuable and versatile building block for the development of advanced organic electronic materials. Its unique combination of a reactive boronic acid moiety and an electronically active benzophenone core allows for the synthesis of a diverse range of materials with tailored properties. The protocols and data presented in this application note demonstrate a clear pathway from molecular design and synthesis to device fabrication and characterization. The continued exploration of materials derived from this compound and its analogues holds significant promise for the future of OLEDs and other organic electronic applications.
References
Application Notes & Protocols: Synthesis and Evaluation of Novel Enterovirus Inhibitors Utilizing 4-Benzoylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel enterovirus inhibitors using 4-benzoylphenylboronic acid as a key starting material. The proposed strategy focuses on targeting the viral 3C protease (3Cpro), a crucial enzyme for enterovirus replication, making it an attractive target for antiviral drug development.[1][2][3][4]
Introduction
Enteroviruses, part of the Picornaviridae family, encompass a wide range of human pathogens, including those responsible for hand, foot, and mouth disease (HFMD), poliomyelitis, myocarditis, and aseptic meningitis.[4][5] The lack of approved antiviral therapies for most enteroviral infections underscores the urgent need for novel drug discovery and development.[6][7]
Viral proteases, such as the 2A (2Apro) and 3C (3Cpro) proteases, are essential for the cleavage of the viral polyprotein into functional viral proteins, a critical step in the virus life cycle.[3][8] Their indispensable role makes them prime targets for antiviral intervention.[1][2][3][9] Boronic acid-containing compounds have emerged as a promising class of protease inhibitors due to their ability to form a stable, covalent bond with the catalytic serine or cysteine residues in the enzyme's active site.[10][11][12]
This document outlines a proposed pathway for the synthesis of a novel peptidomimetic inhibitor of the enterovirus 3C protease, incorporating a this compound moiety. This moiety is designed to act as a "warhead," targeting the catalytic cysteine of the 3C protease.
Proposed Mechanism of Action and Signaling Pathway
The proposed inhibitors are designed to target the enterovirus 3C protease. The 3C protease is a chymotrypsin-like cysteine protease that plays a vital role in the viral replication cycle by cleaving the viral polyprotein at specific sites.[1][3] Inhibition of this enzyme is expected to halt viral replication. The boronic acid group of the synthesized compound is hypothesized to form a reversible covalent bond with the catalytic cysteine residue in the active site of the 3C protease, thereby inactivating the enzyme.
Below is a diagram illustrating the enterovirus replication cycle and the role of the 3C protease as a therapeutic target.
Caption: Enterovirus replication cycle and the inhibitory action of a 3C protease inhibitor.
Synthesis of a Novel Enterovirus Inhibitor
The following is a proposed synthetic scheme for a peptidomimetic inhibitor incorporating this compound. This multi-step synthesis involves the coupling of this compound to a peptide backbone, which is designed to mimic the natural substrate of the enterovirus 3C protease.
Experimental Workflow for Inhibitor Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of novel enterovirus inhibitors.
Experimental Protocols
General Protocol for the Synthesis of a Peptidyl this compound Derivative
This protocol is a general guideline and may require optimization for specific target molecules.
-
Protection of the Boronic Acid:
-
Dissolve this compound in an appropriate solvent (e.g., toluene).
-
Add an equimolar amount of a suitable protecting group, such as pinanediol, and a catalytic amount of acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.
-
-
Peptide Coupling:
-
To a solution of the protected this compound derivative in a suitable solvent (e.g., DMF), add a peptide fragment with a free amine group.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction mixture by extraction and purify the coupled product by column chromatography.
-
-
Deprotection:
-
Dissolve the protected peptide-boronic acid conjugate in a suitable solvent system (e.g., a mixture of acetone and water).
-
Add an excess of a deprotecting agent, such as phenylboronic acid or an aqueous solution of a mild acid.
-
Stir the mixture at room temperature until deprotection is complete.
-
Purify the final compound by preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Enterovirus 3C Protease Inhibition Assay
This assay is designed to measure the inhibitory activity of the synthesized compounds against the 3C protease.[1]
-
Reagents and Materials:
-
Recombinant enterovirus 3C protease.
-
Fluorogenic substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the 3C protease to each well.
-
Add the diluted test compounds to the wells and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Activity Assay (CPE Inhibition Assay)
This cell-based assay determines the ability of the compounds to protect host cells from the cytopathic effect (CPE) caused by enterovirus infection.[13][14]
-
Cells and Virus:
-
Vero cells (or other susceptible cell lines).
-
Enterovirus stock (e.g., EV-A71, Coxsackievirus B3).
-
-
Procedure:
-
Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with a predetermined titer of the enterovirus.
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus, no compound).
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as staining with crystal violet or using a neutral red uptake assay.[13]
-
Calculate the EC50 (50% effective concentration) value, which is the concentration of the compound that protects 50% of the cells from viral CPE.
-
Cytotoxicity Assay (MTT Assay)
This assay is performed to evaluate the toxicity of the synthesized compounds on the host cells.[15][16]
-
Procedure:
-
Seed Vero cells in 96-well plates as described for the antiviral assay.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells and incubate for the same duration as the antiviral assay.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the CC50 (50% cytotoxic concentration) value, which is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation
The quantitative data obtained from the biological assays should be summarized in a structured table for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a crucial parameter for evaluating the therapeutic potential of the compounds. A higher SI value indicates a more favorable safety profile.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity of a Novel this compound-Based Inhibitor (Compound X)
| Compound | Target Protease | IC50 (µM)¹ | EC50 (µM)² | CC50 (µM)³ | Selectivity Index (SI)⁴ |
| Compound X | EV-A71 3Cpro | 0.5 ± 0.1 | 1.2 ± 0.3 | >100 | >83.3 |
| Rupintrivir | EV 3Cpro | 0.05 ± 0.01 | 0.1 ± 0.02 | >50 | >500 |
¹IC50: 50% inhibitory concentration against the target protease. ²EC50: 50% effective concentration in a cell-based antiviral assay. ³CC50: 50% cytotoxic concentration in Vero cells. ⁴Selectivity Index (SI) = CC50 / EC50.
Note: The data for Compound X is hypothetical and serves as an example. Rupintrivir data is included for comparison as a known enterovirus 3C protease inhibitor.
Conclusion
The proposed application notes and protocols provide a framework for the rational design, synthesis, and evaluation of novel enterovirus inhibitors based on a this compound scaffold. By targeting the essential 3C protease, these compounds have the potential to be developed into broad-spectrum antiviral agents. The detailed experimental procedures and data presentation guidelines are intended to facilitate research and development in this critical area of medicinal chemistry and virology. Further studies, including structure-activity relationship (SAR) optimization and in vivo efficacy testing, will be necessary to advance these promising lead compounds toward clinical development.
References
- 1. Design, synthesis, and evaluation of 3C protease inhibitors as anti-enterovirus 71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Analysis of Inhibitor Binding to Enterovirus-D68 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enteroviral proteases: structure, host interactions and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Novel Enterovirus 71 Inhibitors as Therapeutic Drug Leads for the Treatment of Human Hand, Foot, and Mouth Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.org [iomcworld.org]
- 7. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Strategy to Design Protease Inhibitors: Application to Enterovirus 71 2A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Strategy to Design Protease Inhibitors: Application to Enterovirus 71 2A Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 14. Inhibition of enterovirus 71 replication and the viral 3D polymerase by aurintricarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Aryl Boronic Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions involving aryl boronic acids. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has failed, showing low to no yield. What are the first things I should check?
When a Suzuki coupling reaction fails, a systematic check of the key reaction parameters is the first step in troubleshooting. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reagent Quality: The purity and stability of your aryl halide, boronic acid, base, and solvent are critical. Poor quality reagents can introduce impurities that may act as catalyst poisons.[3][4]
-
Reaction Conditions: Suboptimal temperature, reaction time, or mixing can significantly impact the yield.
Q2: I suspect my aryl boronic acid may be the problem. How can I assess its quality and what can I do if it's degraded?
Aryl boronic acids can undergo degradation, primarily through protodeboronation, especially in the presence of water or acidic conditions.[5][6] Homocoupling to form symmetric biaryls is another common side reaction.
-
Quality Assessment: The quality of the boronic acid can be checked by NMR or by converting it to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, which can be more easily purified and handled.
-
Purification/Stabilization: If degradation is suspected, consider the following:
-
Recrystallization: Purify the boronic acid by recrystallization.
-
Conversion to a more stable derivative:
-
MIDA esters (N-methyliminodiacetic acid): These are highly stable, crystalline solids that can be easily handled and purified. The boronic acid can be released under mild basic conditions.[3]
-
Diethanolamine adducts: Reaction with diethanolamine can form a stable adduct that can be used directly in Suzuki coupling reactions.[1]
-
-
Q3: My reaction has turned black. What does this indicate and is the reaction salvageable?
The formation of a black precipitate, commonly referred to as "palladium black," often indicates the agglomeration of the active Pd(0) catalyst into inactive nanoparticles.[4] This is a sign of catalyst decomposition and is frequently associated with failed reactions.[7]
Common causes for the formation of palladium black include:
-
Presence of oxygen.[7]
-
Running the reaction at too high a temperature.[7]
-
Impurities in the reagents or solvents.[7]
-
Instability of the phosphine ligand under the reaction conditions.[8]
Once a significant amount of palladium black has formed, the reaction is often difficult to salvage. The focus should be on preventing its formation in subsequent attempts by ensuring thorough degassing, using purified reagents and solvents, and potentially lowering the reaction temperature.[7]
Q4: I am observing significant homocoupling of my aryl boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][3] To minimize this unwanted reaction:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[7]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway over homocoupling.[3]
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. Screening different catalyst systems may be necessary.[3]
Troubleshooting Guides & Experimental Protocols
Guide 1: Optimizing Reaction Parameters for a Failed Reaction
If your initial Suzuki coupling attempt has failed, a systematic optimization of the reaction parameters is recommended. The following table summarizes key parameters and suggested variations.
| Parameter | Initial Condition | Troubleshooting Suggestions | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Screen other Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with various phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][9] | Catalyst and ligand choice is crucial for activity and stability. Bulky, electron-rich ligands can improve performance with challenging substrates.[8][9] |
| Base | Na₂CO₃ | Screen a range of bases with varying strengths and solubilities (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).[10] | The base activates the boronic acid and can influence the reaction rate and yield. Stronger bases may be required for sterically hindered substrates.[10][11] |
| Solvent | Toluene | Try other common Suzuki solvents such as dioxane, THF, DMF, or a mixture including water.[3][12][13] | The solvent affects the solubility of reagents and the stability of the catalytic species.[12][13] The addition of water can sometimes be beneficial with certain bases.[3] |
| Temperature | 80 °C | Vary the temperature (e.g., room temperature, 60 °C, 100 °C). | While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[14] Some modern catalyst systems are highly active at room temperature.[15] |
| Boronic Acid | 1.2 equivalents | Increase the equivalents of boronic acid (e.g., 1.5 - 2.0 equivalents). | A slight excess of the boronic acid can help drive the reaction to completion and suppress homocoupling of the aryl halide.[3] |
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, aryl boronic acid, and a finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Through the septum, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification of Aryl Boronic Acid via Diethanolamine Adduct Formation
This protocol is useful for purifying and stabilizing aryl boronic acids that may have degraded.[1]
Materials:
-
Crude aryl boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Suitable solvent (e.g., methylene chloride)
-
Cold solvent for washing
Procedure:
-
Dissolution: In a vial with a stir bar, dissolve the crude aryl boronic acid in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine dropwise via a pipette.
-
Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction mechanism.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Failed Suzuki Reactions
This flowchart provides a logical sequence of steps to follow when troubleshooting a failed Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting failed Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. aidic.it [aidic.it]
- 15. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reactions with 4-Benzoylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 4-Benzoylphenylboronic acid, primarily focusing on its application in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a versatile reagent in organic synthesis, most commonly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl ketones.[1] These structures are important intermediates in the synthesis of pharmaceuticals and functional materials. It is also used in other metal-catalyzed reactions, such as copper-catalyzed hydroxylations and rhodium-catalyzed additions.
Q2: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Due to the potential for degradation, it is best to handle the compound under an inert atmosphere, especially when setting up reactions.
Q3: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the initial troubleshooting steps?
Low yields in Suzuki-Miyaura coupling reactions can stem from several factors. Key initial checks should include:
-
Catalyst Activity: Ensure the palladium catalyst and any associated ligands are not degraded or oxidized.[3][4]
-
Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.[3][4]
-
Reagent Purity: Verify the purity of all reagents, including the aryl halide, base, and solvent.[4]
-
Protodeboronation: this compound, being relatively electron-deficient, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen). This can be minimized by using anhydrous solvents and appropriate bases.[3]
Q4: What are common side reactions observed with this compound in Suzuki-Miyaura coupling?
Common side reactions include:
-
Protodeboronation: As mentioned, this is the hydrolysis of the boronic acid to the corresponding benzophenone.[3]
-
Homocoupling: The formation of biphenyl species from the coupling of two molecules of the boronic acid or the aryl halide. This is often exacerbated by the presence of oxygen.[4]
-
Dehalogenation: The reduction of the aryl halide starting material.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of Suzuki-Miyaura coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air and moisture stable.[4] |
| Insufficient reaction temperature | Gradually increase the reaction temperature in increments of 10-20°C.[5] | |
| Inappropriate base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[6][7] | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and ensure the base is dry.[3][4] |
| Base is too strong or reaction time is too long | Consider using a milder base like KF or Na₂CO₃.[7][8] Optimize the reaction time by monitoring the reaction progress closely. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[4] |
| Inefficient catalyst system | A highly active catalyst can promote the desired cross-coupling over homocoupling. Consider using a more active ligand, such as a Buchwald-type phosphine.[6] | |
| Incomplete Consumption of Starting Materials | Poor solubility of reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, and DMF, often with an aqueous component.[9] |
| Insufficient catalyst loading | While typically low (0.5-2 mol%), for challenging couplings, a higher catalyst loading may be necessary.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the optimization of the reaction. The specific quantities of reagents, choice of catalyst, base, and solvent, as well as the reaction temperature and time, should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the Suzuki-Miyaura coupling of this compound, based on general principles for electron-deficient boronic acids.
Table 1: Comparison of Common Palladium Catalysts
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available, well-established. | Lower activity for challenging substrates, may require higher temperatures.[6] | 2-5 |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[6] | Air-sensitive, higher cost. | 1-2 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for this specific substrate.[6] | 1-3 |
Table 2: Influence of Different Bases on Reaction Yield
| Base | Strength | Typical Solvent System | Expected Yield | Notes |
| K₃PO₄ | Strong | Toluene/Water, Dioxane/Water | High | Effective for many Suzuki couplings, promotes high reaction rates.[6] |
| Cs₂CO₃ | Strong | Dioxane, THF | High | Can accelerate slow reactions, but higher cost and may promote side reactions.[6] |
| K₂CO₃ | Moderate | Toluene/Water, Ethanol/Water | Moderate to High | A common and effective base.[7] |
| Na₂CO₃ | Moderate | Ethanol/Water, DMF/Water | Moderate to High | Often found to be a very effective and economical choice.[7][8] |
| KF | Mild | Anhydrous Dioxane or THF | Moderate | Useful for substrates sensitive to strong bases; can minimize protodeboronation.[4] |
Table 3: Effect of Solvent on Reaction Outcome
| Solvent System | Polarity | Key Characteristics | Expected Outcome |
| Toluene / Water | Biphasic (largely nonpolar) | Commonly used, good for a wide range of substrates. | Generally good yields. |
| Dioxane / Water | Biphasic (polar aprotic) | Good solvating power for many organic compounds. | High yields are often achieved.[6] |
| DMF / Water | Polar aprotic | High boiling point, can be useful for less reactive substrates. | Good for challenging couplings, but can be difficult to remove. |
| Ethanol / Water | Polar protic | "Green" solvent option, can facilitate the reaction. | Can be effective, especially with water-soluble catalysts.[7] |
| Anhydrous THF | Polar aprotic | Can minimize protodeboronation. | Recommended when hydrolysis is a significant side reaction. |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Preventing protodeboronation of 4-Benzoylphenylboronic acid in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the protodeboronation of 4-benzoylphenylboronic acid in aqueous media. This common side reaction can significantly impact reaction yields and purity in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of benzophenone as a byproduct, consuming the boronic acid and thereby reducing the yield of the desired cross-coupled product and complicating its purification. Boronic acids with electron-withdrawing groups, like the benzoyl group, can be particularly susceptible to this decomposition pathway.[2][3]
Q2: What are the primary factors that promote the protodeboronation of this compound in aqueous media?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often catalyzed by bases.[1] This is particularly problematic as many Suzuki-Miyaura cross-coupling reactions are performed in basic aqueous media to activate the boronic acid for transmetalation.[4]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[5]
-
Presence of Water: Water acts as the proton source for the cleavage of the carbon-boron bond.[1][2]
-
Inefficient Catalytic Cycle: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[5]
Q3: Are boronic esters, such as pinacol esters, a better alternative to this compound to avoid protodeboronation?
A3: Converting a boronic acid to an ester, like a pinacol ester (Bpin), is a common strategy to enhance stability.[6] Boronic esters are generally less reactive than their corresponding boronic acids due to reduced Lewis acidity.[7] This can make them more resistant to premature decomposition pathways like protodeboronation. However, it is important to note that esterification does not always guarantee complete stability, and the ester may hydrolyze back to the boronic acid under the reaction conditions.[8] Other stable derivatives include MIDA (N-methyliminodiacetic acid) boronates and organotrifluoroborates, which can act as "slow-release" sources of the boronic acid.[1][5]
Troubleshooting Guide: Low Yields in Reactions with this compound
This guide will help you troubleshoot common issues related to the protodeboronation of this compound, a frequent cause of low yields in cross-coupling reactions.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Low yield of the desired product with significant formation of benzophenone. | High rate of protodeboronation of this compound. | 1. Optimize the Base: Switch to a milder base such as K₃PO₄, KF, or Cs₂CO₃.[2] 2. Lower the Reaction Temperature: If the cross-coupling reaction permits, reducing the temperature can slow down the rate of protodeboronation.[9] 3. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[2][6] 4. Minimize Water Content: While some water is often necessary for Suzuki couplings, using anhydrous solvents with the minimal required amount of aqueous base can help.[2] |
| Reaction is sluggish, and both starting material and benzophenone are observed. | The rate of the desired cross-coupling is slow, allowing protodeboronation to compete effectively. | 1. Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes accelerate the productive reaction.[5] 2. Screen Different Catalyst Systems: The choice of palladium precatalyst and ligand is crucial. A more active catalyst system can promote rapid cross-coupling, outcompeting the protodeboronation side reaction.[5] 3. Ensure Reagent Purity: Use fresh, high-purity catalyst, ligands, and base. Ensure solvents are anhydrous and deoxygenated.[2] |
| Inconsistent yields between different reaction batches. | Variability in the moisture content of reagents or solvents, or degradation of the boronic acid upon storage. | 1. Standardize Reagent Handling: Ensure consistent and thorough drying of all solvents and non-aqueous reagents. 2. Use Fresh Boronic Acid: Use freshly opened or purified this compound or its stable derivatives for each reaction. |
Quantitative Data Summary
| Boron Reagent Type | Relative Stability | Key Characteristics | Relevant Citations |
| Arylboronic Acid | Low to Moderate | Susceptible to protodeboronation, especially with electron-withdrawing groups. | [2][3] |
| Arylboronic Acid Pinacol Ester | Moderate to High | Generally more stable than the corresponding boronic acid and easier to handle. | [6][7] |
| Potassium Aryltrifluoroborate | High | Highly stable, crystalline solids that slowly release the boronic acid in situ. | [10] |
| Aryl MIDA Boronate | Very High | Exceptionally stable, air-stable solids that allow for a tunable slow release of the boronic acid. | [1][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Minimizing Protodeboronation
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the minimal necessary amount of degassed water (e.g., a 10:1 or 5:1 solvent-to-water ratio).
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11][12]
Protocol 2: Preparation and Use of this compound Pinacol Ester
A. Preparation of the Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or dichloromethane).
-
Heat the mixture at reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used without further purification in the subsequent coupling reaction.
B. Suzuki-Miyaura Coupling using the Pinacol Ester: Follow the general procedure in Protocol 1, substituting the this compound with the prepared this compound pinacol ester. A fluoride source (e.g., KF or CsF) may be required as the base to facilitate the transmetalation from the boronic ester.[4]
Visualizations
Caption: Troubleshooting workflow for addressing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. benchchem.com [benchchem.com]
Identifying common side reactions of 4-Benzoylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Benzoylphenylboronic acid. The following sections address common side reactions and offer guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: Like other arylboronic acids, this compound is susceptible to three primary side reactions, particularly under cross-coupling conditions such as the Suzuki-Miyaura reaction:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (like water or acidic protons), leading to the formation of benzophenone as a byproduct and a reduction in the yield of the desired coupled product.
-
Homocoupling: The palladium catalyst can promote the coupling of two molecules of this compound, resulting in the formation of 4,4'-dibenzoylbiphenyl. This is more prevalent with electron-deficient boronic acids.[1] The presence of oxygen can also promote homocoupling.
-
Oxidation: The boronic acid group can be oxidized to a hydroxyl group, yielding 4-hydroxybenzophenone. This can be facilitated by the presence of oxygen and certain reaction conditions.
Q2: How does the electron-withdrawing benzoyl group affect the reactivity of this compound?
A2: The benzoyl group is strongly electron-withdrawing, which makes the boronic acid "electron-deficient." This electronic property has several consequences:
-
It can slow down the reductive elimination step in the Suzuki-Miyaura catalytic cycle.
-
It increases the susceptibility of the boronic acid to homocoupling side reactions.[1]
-
The rate and mechanism of protodeboronation can also be influenced by the electronic nature of the substituent.
Q3: What is boroxine formation and is it a concern for this compound?
A3: Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a cyclic anhydride. While this can be a concern for the stability and reactivity of some boronic acids, it is a reversible process. The presence of water in Suzuki-Miyaura coupling reactions typically ensures that the boronic acid exists in its active form. Ensuring the boronic acid is properly dissolved and the reaction mixture is homogeneous can help mitigate any issues related to boroxine formation.
Troubleshooting Guides
Guide 1: Low Yield of Desired Cross-Coupling Product
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura coupling reactions involving this compound.
Guide 2: Identifying and Mitigating Specific Side Reactions
The presence of specific byproducts can indicate which side reaction is dominant.
Table 1: Troubleshooting Common Side Reactions
| Side Product Observed | Probable Side Reaction | Potential Causes | Mitigation Strategies |
| Benzophenone | Protodeboronation | - High concentration of water or other proton sources- High reaction temperature- Inappropriate pH (highly acidic or basic conditions can catalyze this) | - Use anhydrous solvents where appropriate, but note that some water is often necessary for Suzuki couplings.- Lower the reaction temperature.- Optimize the base and pH of the reaction mixture. |
| 4,4'-Dibenzoylbiphenyl | Homocoupling | - Presence of oxygen in the reaction mixture.- Inefficient catalyst system that favors homocoupling.- High concentration of the boronic acid. | - Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Use a catalyst system known to suppress homocoupling, such as those with bulky, electron-rich phosphine ligands like SPhos.[1]- Consider slow addition of the boronic acid to the reaction mixture. |
| 4-Hydroxybenzophenone | Oxidation | - Presence of oxygen.- Certain palladium catalysts or reaction conditions that promote oxidation. | - Ensure the reaction is performed under strictly anaerobic conditions.- Choose a catalyst system less prone to oxidative side reactions. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to remove any oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
References
Strategies to improve yield in 4-Benzoylphenylboronic acid couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yield and overcome common challenges in Suzuki-Miyaura couplings involving 4-benzoylphenylboronic acid.
Troubleshooting Guide: Low Yield & Side Reactions
Low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors. Follow this guide to diagnose and resolve common issues.
Problem 1: Low to No Conversion of Starting Materials
If you observe a low yield of your desired product with unreacted starting materials, consider the following potential causes and solutions.
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[1] Consider using a fresh batch of catalyst or a more air-stable precatalyst.[1] |
| Oxygen Contamination | Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1][2] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[1][3][4] |
| Poor Reagent Purity/Stability | Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.[1] |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and often interdependent.[1] The base must be strong enough to promote transmetalation but not cause degradation.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1] In biphasic systems, vigorous stirring is essential.[1] |
| Inadequate Temperature | Increasing the reaction temperature can improve yields, but excessive heat may cause degradation.[5] An optimal temperature, often between 80-120°C, should be determined empirically.[3][6] |
Problem 2: Significant Formation of Side Products
The presence of significant byproducts, such as homocoupled or protodeboronated species, can drastically reduce the yield of the desired product.
| Side Product | Potential Cause | Suggested Solutions |
| Homocoupling | This side reaction involves the coupling of two molecules of the boronic acid.[2] It is often promoted by the presence of oxygen and certain Pd(II) precatalysts.[2] | - Rigorously degas all solvents and reagents and maintain an inert atmosphere.[3][4] - Use a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system. |
| Protodeboronation | This is the replacement of the boronic acid group with a hydrogen atom.[1] It is a common side reaction, particularly with aqueous bases.[1][6] | - Switch to anhydrous conditions if possible.[1] - Use a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] - Shorten the reaction time, as prolonged exposure to reaction conditions can increase protodeboronation.[6] |
Frequently Asked Questions (FAQs) for this compound Couplings
Q1: My Suzuki coupling with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst Activity : Ensure your palladium source and ligand are active. The active species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere : Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere like Nitrogen or Argon.[1][3][4]
-
Reagent Purity : Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent Choice : The base and solvent system is crucial. The base must be strong enough to facilitate transmetalation without causing degradation of your starting materials, which contain a ketone group.[1] Ensure your base is finely powdered and dry for anhydrous reactions.[1]
Q2: I am observing significant homocoupling of this compound. How can I minimize this?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid react with each other.[2] The primary causes are often the presence of oxygen or the use of a Pd(II) precatalyst.[2] To minimize this, ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere. Using a Pd(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), can also be beneficial.
Q3: Does the benzoyl group on the boronic acid create any specific challenges?
A3: The electron-withdrawing nature of the benzoyl group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step. Additionally, while generally stable, the ketone functionality could, under very harsh basic conditions, be susceptible to side reactions. It is advisable to use moderately strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ and avoid very strong bases like NaOH or KOtBu unless literature for a similar substrate suggests otherwise.[2][3]
Q4: I am struggling with a sterically hindered aryl halide in my coupling with this compound. What conditions should I try?
A4: Steric hindrance can slow down the reaction.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary. Consider using bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), which are highly effective for coupling sterically hindered substrates.[1] Increasing the reaction temperature may also be beneficial.[5]
Q5: What is protodeboronation and how can I prevent it with this compound?
A5: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom.[1] This side reaction is often promoted by the presence of water and strong bases.[1] To prevent this, you can try using anhydrous conditions or switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
Optimized Reaction Conditions for Aryl-Aryl Suzuki Couplings
The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (excess) | Toluene/Water (10:1) | 100 | 80 | [4] |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Dioxane/Water | 80-100 | High | [7] |
| PdCl₂(dppf) | - | K₂CO₃ (excess) | THF/Water (4:1) | 75 | Good | [3][8] |
| Pd(OAc)₂ (0.01) | - | K₃PO₄·7H₂O (1.5) | Water | 90 | 80-100 | [9] |
| Pd(acac)₂ (2) | Cy₃P·HBF₄ (2) | None | Toluene | - | Modest | [10] |
Generalized Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide and may require optimization for specific substrates.
Reagents & Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) to the flask via cannula or syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl ketone.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of 4-Benzoylphenylboronic acid and identifying impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzoylphenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurity is the corresponding cyclic anhydride, known as a boroxine, which is formed by the dehydration of three boronic acid molecules. Other common impurities can arise from the synthesis process or degradation and include:
-
Starting materials: Unreacted precursors from the synthesis, such as 4-bromobenzophenone or other organometallic reagents, may be present.
-
By-products: Homocoupling of the Grignard reagent during synthesis can lead to the formation of biphenyl derivatives.
-
Protodeboronation product: Benzophenone can be formed by the loss of the boronic acid group.[1]
-
Oxidation products: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is typically sold with a purity of ≥95%[2][3]. However, it is important to note that it often "contains varying amounts of anhydride"[2][3]. For applications requiring high purity, it is recommended to perform an independent purity analysis.
Q3: How should I store this compound to minimize degradation?
A3: To minimize the formation of the anhydride and other degradation products, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Protect from moisture and light.
Purity Analysis and Impurity Identification
Q4: Which analytical technique is most suitable for determining the purity of this compound?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and recommended method for the purity analysis of this compound due to its high resolution and sensitivity for non-volatile and polar compounds.
Q5: Can you provide a starting HPLC method for the analysis of this compound?
A5: A general RP-HPLC method that can be used as a starting point is detailed below. Optimization may be required based on the specific instrument and impurities being analyzed.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-25 min: 30% B to 90% B
-
25-30 min: 90% B
-
30.1-35 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of a this compound reference standard in a diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.5 mg/mL.
-
Prepare the sample for analysis by dissolving it in the same diluent to a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
Q6: How can I identify the impurities detected in my HPLC analysis?
A6: Impurity identification typically involves a combination of techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for obtaining the molecular weight of the impurities. For structural elucidation, preparative HPLC can be used to isolate the impurities, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B NMR) and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
Q7: I see a broad peak or multiple peaks for what should be my main compound in the HPLC chromatogram. What could be the cause?
A7: This is often indicative of the presence of the boroxine anhydride in equilibrium with the boronic acid. The interconversion on the column can lead to peak broadening or the appearance of multiple peaks. To confirm this, you can try dissolving the sample in a coordinating solvent like methanol, which can help to break up the anhydride, and re-injecting.
Q8: My peak shapes are tailing. How can I improve them?
A8: Peak tailing in the analysis of boronic acids can be caused by interactions with residual silanols on the silica-based column packing.[4]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% trifluoroacetic acid) can help to suppress the ionization of silanol groups.
-
Use a Different Column: Employing a column with end-capping or a different stationary phase can reduce silanol interactions.
-
Add an Ion-Pairing Reagent: In some cases, a small amount of an ion-pairing reagent can improve peak shape.
Q9: I am observing a loss of my compound or the appearance of new peaks over time when my samples are in the autosampler. What is happening?
A9: Boronic acids can be unstable in certain solvents over extended periods. This can lead to degradation, such as protodeboronation, especially if there is moisture present in the diluent. It is advisable to prepare samples fresh and limit their time in the autosampler. If necessary, consider using a cooled autosampler.
Quantitative Data Summary
The following table summarizes the typical purity and impurity profile for this compound based on commercially available information.
| Analyte | Typical Purity / Abundance | Analysis Method |
| This compound | ≥95% | HPLC |
| Boroxine (Anhydride) | Varies (can be significant) | HPLC, NMR, MS |
| Benzophenone | <0.5% | HPLC, GC-MS |
| Other synthesis-related impurities | <1-2% | HPLC, LC-MS |
Impurity Identification Workflow
The following diagram illustrates a typical workflow for the identification and characterization of unknown impurities in a sample of this compound.
Caption: Workflow for the Purity Analysis and Impurity Identification of this compound.
References
Technical Support Center: Optimal Palladium Catalyst Selection for 4-Benzoylphenylboronic Acid
Welcome to the Technical Support Center for the optimal use of palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving 4-benzoylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound is considered an electron-deficient boronic acid due to the presence of the benzoyl group. The primary challenges associated with such substrates include a slower rate of transmetalation in the catalytic cycle and a higher propensity for side reactions like protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Careful selection of the catalyst, ligand, base, and reaction conditions is crucial to achieve high yields.
Q2: Which palladium catalyst systems are generally recommended for electron-deficient arylboronic acids like this compound?
A2: For electron-deficient boronic acids, highly active catalyst systems are recommended. These typically involve bulky, electron-rich phosphine ligands. Common choices include:
-
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald-type ligands (e.g., SPhos, XPhos): These systems are known for their high activity with a broad range of substrates, including electron-poor ones.[2]
-
Pd(PPh₃)₄ : A classic and readily available catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[2][3]
-
PdCl₂(dppf) : A versatile and relatively air-stable catalyst that is effective for a variety of substrates.[3]
Q3: How does the choice of base impact the reaction with this compound?
A3: The base plays a critical role in the transmetalation step. For electron-deficient boronic acids, a moderately strong base is often preferred to facilitate the reaction without promoting significant protodeboronation. Commonly used bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[4] The choice of base can also depend on the solvent system used.
Q4: What are the ideal solvent systems for this type of coupling reaction?
A4: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.[5] Common solvent systems include:
-
Toluene or Dioxane, often with a small amount of water.[5]
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used, particularly for less soluble substrates.
Q5: How can I minimize the formation of homocoupling byproducts?
A5: Homocoupling, the reaction of two boronic acid molecules, can be a significant side reaction.[6] To minimize it, ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote the formation of Pd(II) species that lead to homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality or decomposed boronic acid. 3. Inappropriate base or solvent. 4. Insufficient reaction temperature or time. 5. Oxygen contamination. | 1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Check the purity of the boronic acid by NMR. Consider converting it to a more stable pinacol ester. 3. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane). 4. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 5. Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere (e.g., Argon or Nitrogen). |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃ or KF). Consider lowering the reaction temperature. |
| Formation of Homocoupling Product | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. 2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient equivalents of the boronic acid. | 1. Consider using a more robust ligand that protects the palladium center. 2. Use a slight excess (1.2-1.5 equivalents) of the boronic acid to drive the reaction to completion.[5] |
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura coupling reactions with electron-deficient arylboronic acids, which can serve as a guide for selecting a catalyst for this compound.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Analogous Substrates) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | RT-100 | 12-24 | Excellent |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | Good to High |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | Good |
Note: The yields are based on reactions with structurally similar electron-deficient arylboronic acids and may vary for this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. diva-portal.org [diva-portal.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Influence of base and solvent choice on 4-Benzoylphenylboronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 4-benzoylphenylboronic acid, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors. The first aspects to scrutinize are the activity of the palladium catalyst and the potential for oxygen contamination. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be reduced in situ. Oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid. Therefore, ensuring an inert atmosphere and using properly degassed solvents are critical. Additionally, the purity and stability of the boronic acid itself should be verified, as degradation can occur over time.
Q2: I am observing significant amounts of homocoupling byproduct (4,4'-dibenzoylbiphenyl). How can this be minimized?
A2: Homocoupling of this compound is a common side reaction. Its formation is primarily promoted by the presence of oxygen and the use of Pd(II) precatalysts. To minimize this, it is crucial to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂. Furthermore, the choice of ligand is important; bulky, electron-rich phosphine ligands can suppress homocoupling.
Q3: Is the ketone functional group in this compound stable under typical Suzuki-Miyaura reaction conditions?
A3: Generally, the benzoyl group is stable and well-tolerated in Suzuki-Miyaura reactions.[1] However, the choice of base is important. Very strong bases, particularly in combination with protic solvents at elevated temperatures, could potentially lead to side reactions involving the ketone. It is advisable to screen milder bases such as carbonates or phosphates before resorting to stronger hydroxides.
Q4: How does the electron-withdrawing nature of the benzoyl group affect the reactivity of this compound?
A4: The benzoyl group is electron-withdrawing, which can influence the electronic properties of the boronic acid. In the Suzuki-Miyaura coupling, electron-withdrawing groups on the boronic acid can sometimes slow down the transmetalation step.[2] This may necessitate the use of more reactive coupling partners (e.g., aryl iodides instead of bromides) or more active catalyst systems to achieve good yields.
Q5: What are the best practices for solvent selection and degassing?
A5: The choice of solvent can significantly impact reaction rate and selectivity.[3] Aprotic solvents like dioxane, THF, and toluene, often in a mixture with water, are commonly used. The aqueous phase is often necessary to dissolve the inorganic base. For degassing, the "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes can also be sufficient for many applications.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during reactions with this compound.
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-activated Pd(0) source. Ensure ligands are not oxidized. |
| Oxygen Contamination | Improve degassing of solvents and ensure the reaction is maintained under a positive pressure of inert gas. |
| Poor Reagent Quality | Check the purity of this compound and the aryl halide. Boronic acids can dehydrate to form boroxines. |
| Suboptimal Base | The base is crucial for activating the boronic acid.[4] Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions. |
| Incorrect Solvent | Ensure adequate solubility of all reagents at the reaction temperature. Consider a different solvent or solvent mixture. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some sluggish couplings require higher temperatures to proceed. |
Issue 2: Significant Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.
| Potential Cause | Troubleshooting Step |
| Presence of Protic Sources | Minimize water content if possible, or switch to anhydrous conditions. |
| Strong Base | Use a milder base. Fluoride sources like KF or CsF can be effective in minimizing protodeboronation. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation. |
| High Temperature | Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Quantitative Data Summary
The selection of base and solvent significantly influences the outcome of Suzuki-Miyaura reactions. The following tables summarize the general effects observed in studies of related arylboronic acids.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Typical Solvent System | Relative Yield | Notes |
| Na₂CO₃ | Toluene/Water, Ethanol/Water | Moderate to High[5] | A common and cost-effective choice. |
| K₂CO₃ | Dioxane/Water, DMF/Water | High[6][7] | Often provides good results and is widely used. |
| K₃PO₄ | Dioxane/Water, Toluene | High to Excellent | A stronger base, often effective for less reactive substrates. |
| Cs₂CO₃ | Dioxane/Water, Toluene | High to Excellent | Highly effective but more expensive; often used for challenging couplings. |
| NaOH | DME, Benzene/Water | High[8] | A strong base that can sometimes lead to side reactions. |
| Ba(OH)₂ | DME/Water | High[8] | A strong base that can accelerate slow reactions. |
Table 2: Effect of Different Solvents on Reaction Outcome
| Solvent System | Polarity | General Observations |
| Toluene/Water | Nonpolar/Polar | Common biphasic system, good for many standard couplings. |
| Dioxane/Water | Polar aprotic/Polar | Versatile system with good solvating properties for a wide range of substrates. |
| THF/Water | Polar aprotic/Polar | Another common and effective solvent system. |
| DMF/Water | Polar aprotic/Polar | Can be beneficial for challenging couplings due to its high polarity and boiling point.[6] |
| Acetonitrile (MeCN) | Polar aprotic | In some cases, can influence the selectivity of the reaction.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1, 0.1 M)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and logical relationships.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4-Benzoylphenylboronic Acid - Stability and Degradation
Disclaimer: This document provides guidance based on established chemical principles for arylboronic acids. The specific degradation pathways and products for 4-Benzoylphenylboronic acid have not been exhaustively reported in the literature. Therefore, the information presented herein should be used as a starting point for experimental investigation. All proposed pathways and products require experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of arylboronic acids, this compound is susceptible to two primary degradation pathways:
-
Protodeboronation (Hydrolysis): This is a common degradation route for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding benzophenone and boric acid.[1] This reaction can be catalyzed by acid or base.[1]
-
Oxidation: The boronic acid moiety can be oxidized, typically by reactive oxygen species, to a hydroxyl group. This pathway would result in the formation of 4-hydroxybenzophenone. The oxidation of boronic acids to phenols is an irreversible process.[2]
Q2: How does the benzoyl group affect the stability of this compound?
A2: The benzoyl group is an electron-withdrawing group. Its presence on the phenyl ring influences the stability of the boronic acid in several ways:
-
Increased Lewis Acidity: Electron-withdrawing groups decrease the pKa of the boronic acid, making it a stronger Lewis acid.[3] This can enhance its interaction with nucleophiles.
-
Effect on Protodeboronation: For acid-promoted protodeboronation, electron-withdrawing groups can decrease the reaction rate.[4][5] This is because the reaction often involves electrophilic attack on the carbon atom bearing the boron, and an electron-withdrawing group disfavors this. However, under basic conditions, the effect can be more complex.
-
Oxidative Stability: While not definitively established for this specific molecule, diminishing electron density on the boron atom has been reasoned to potentially enhance oxidative stability.[2][6]
Q3: What are the likely degradation products of this compound?
A3: Based on the primary degradation pathways, the most probable degradation products are:
-
Benzophenone: Formed via protodeboronation.
-
Boric Acid: A byproduct of protodeboronation.
-
4-Hydroxybenzophenone: Formed via oxidation of the boronic acid group.
Further degradation of these primary products under harsh conditions is possible but would need to be investigated experimentally.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of assay of this compound in solution over time. | Protodeboronation (hydrolysis) or oxidation. | Prepare solutions fresh and in aprotic solvents if possible. Buffer aqueous solutions to a neutral pH, as both acidic and basic conditions can promote degradation. Store solutions protected from light and at reduced temperatures. |
| Appearance of a new, less polar peak in HPLC analysis. | Formation of benzophenone via protodeboronation. | Confirm the identity of the new peak by co-injection with a benzophenone standard or by LC-MS analysis. To minimize this degradation, follow the solution stability recommendations above. |
| Appearance of a new, more polar peak in HPLC analysis. | Formation of 4-hydroxybenzophenone via oxidation. | Use de-gassed solvents and consider adding an antioxidant to the sample solution if compatible with the downstream application. Protect the sample from light and sources of free radicals. Confirm the peak identity by LC-MS. |
| Inconsistent results in Suzuki-Miyaura coupling reactions. | Degradation of the boronic acid before or during the reaction. Protodeboronation is a known side reaction in coupling reactions, especially under basic conditions.[1] | Use fresh, high-purity this compound. Minimize the time the boronic acid is in a basic solution before the addition of the coupling partner and catalyst. Consider using boronic ester derivatives for enhanced stability. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9] A target degradation of 5-20% is generally recommended.[7][8]
Sample Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[8] If solubility is an issue in aqueous media, a co-solvent such as acetonitrile or methanol can be used, but its potential for interaction should be considered.[10]
Forced Degradation Conditions
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[8][11] | Protodeboronation |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.[8][11] | Protodeboronation |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.[9] | Oxidation |
| Thermal Degradation | Store the solid compound and the stock solution at 70°C in an oven for 48 hours.[8] | Protodeboronation, potentially other pathways |
| Photodegradation | Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][12] A control sample should be wrapped in aluminum foil to protect it from light. | Photo-oxidation, other light-induced degradations |
Analytical Methodology: Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is a common choice for monitoring the degradation of aromatic compounds.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths, with 254 nm being a good starting point for aromatic compounds.
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Note: Boronic acids can sometimes exhibit poor peak shape in HPLC. Method development may be required to optimize the separation of the parent compound from its degradation products.[13]
Data Presentation
The results of the forced degradation studies should be summarized to show the percentage of degradation of this compound and the formation of degradation products.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of this compound | % Area of Benzophenone | % Area of 4-Hydroxybenzophenone |
| 0.1 M HCl, 60°C, 24h | 12.5 | 12.2 | Not Detected |
| 0.1 M NaOH, 60°C, 8h | 18.2 | 17.9 | Not Detected |
| 3% H₂O₂, RT, 24h | 8.5 | Not Detected | 8.3 |
| Thermal (70°C), 48h | 5.1 | 4.9 | Not Detected |
| Photolytic (ICH Q1B) | 6.8 | 1.5 | 5.2 |
| Control | < 1.0 | Not Detected | Not Detected |
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Froced Degradation Sample Prep - Chromatography Forum [chromforum.org]
- 11. pharmadekho.com [pharmadekho.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. waters.com [waters.com]
Technical Support Center: Air-Sensitive Suzuki Reactions with 4-Benzoylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Benzoylphenylboronic acid in air-sensitive Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki reaction?
This compound is an electron-deficient boronic acid, which can present several challenges in Suzuki-Miyaura coupling reactions. The primary issues include:
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of benzophenone as a byproduct and reducing the yield of the desired coupled product.[1][2] This is often exacerbated by the presence of water and certain bases.[2][3]
-
Homocoupling: The self-coupling of the boronic acid to form a biphenyl derivative can occur, especially in the presence of oxygen, which can also lead to catalyst decomposition.[3][4][5]
-
Slower Reaction Rates: Electron-deficient boronic acids can sometimes exhibit slower rates of transmetalation, a key step in the catalytic cycle.[1]
Q2: How critical is an inert atmosphere for a Suzuki reaction with this compound?
Maintaining an inert atmosphere is crucial for a successful Suzuki reaction, particularly when dealing with potentially sensitive reagents.[4][6] Oxygen can lead to the oxidation of the Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[3][4][5] While this compound itself is a solid and relatively stable in air, the palladium catalyst and any phosphine ligands used are often highly sensitive to oxygen, especially at elevated temperatures.[6][7] Therefore, proper degassing of solvents and the use of an inert gas (argon or nitrogen) throughout the reaction setup and duration is highly recommended to ensure reproducibility and high yields.[2][4][6]
Q3: What are the best practices for handling and storing this compound?
This compound is a solid with a melting point of 204-212 °C.[8] For general storage, it should be kept in a tightly sealed container in a cool, dry place. While it is not pyrophoric, like all boronic acids, it can be susceptible to degradation over long periods, especially if exposed to moisture, which can facilitate dehydration to the corresponding boroxine. For use in air-sensitive reactions, it is good practice to handle it in a glovebox or under a positive flow of inert gas when weighing and adding it to the reaction vessel to minimize exposure to atmospheric moisture.
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using an air-stable precatalyst (e.g., a palladacycle).[4] 3. Ensure proper in-situ reduction if using a Pd(II) source.[4][5] | The active catalytic species is Pd(0). Oxygen can deactivate the catalyst.[4] Pd(II) precatalysts need to be reduced to Pd(0) for the catalytic cycle to begin.[5] |
| Oxygen Contamination | 1. Thoroughly degas the solvent(s) before use (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).[2][4] 2. Assemble the reaction under a positive pressure of inert gas.[2][6] | Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[4][5] |
| Protodeboronation | 1. Use anhydrous solvents. 2. Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[2] 3. Protect the boronic acid as a boronate ester (e.g., pinacol ester) if protodeboronation is severe. | Water is a proton source for protodeboronation.[2] The choice of base can significantly influence the rate of this side reaction.[2] Boronate esters are generally less susceptible to protodeboronation.[3] |
| Inefficient Transmetalation | 1. Screen different bases. Stronger bases can sometimes accelerate this step.[9] 2. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).[4] | The base plays a critical role in activating the boronic acid for transmetalation.[9] Specialized ligands can facilitate the transmetalation of challenging substrates.[4] |
Problem 2: Significant Formation of Homocoupling Byproduct
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | 1. Improve inert atmosphere techniques (see "Oxygen Contamination" above). | Oxygen is a known promoter of boronic acid homocoupling.[4][5] |
| Use of Pd(II) Precatalyst | 1. Ensure efficient reduction of the Pd(II) precatalyst to Pd(0). 2. Consider starting with a Pd(0) source like Pd(PPh₃)₄, ensuring it is handled under strictly anaerobic conditions. | The reduction of Pd(II) to Pd(0) can sometimes be mediated by the homocoupling of two boronic acid molecules.[3][5] |
| Reaction Conditions | 1. Optimize reaction temperature and time. | Prolonged reaction times at high temperatures can sometimes lead to increased side reactions. |
Experimental Protocols
Detailed Methodology for a Standard Air-Sensitive Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
1. Glassware and Reagent Preparation:
-
Oven-dry all glassware (reaction flask, condenser, etc.) and allow to cool to room temperature under a stream of inert gas.
-
Ensure all reagents are of high purity. Solvents should be anhydrous and degassed prior to use.
2. Reaction Setup using a Schlenk Line:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is typically done by evacuating the flask and backfilling with the inert gas, repeated three times.[6]
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[4]
-
Add the degassed solvent(s) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
3. Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][4]
-
Purify the crude product by flash column chromatography.[4]
Alternative Setup using an Inert Gas Balloon
For less sensitive reactions, a balloon filled with an inert gas can be used.[6]
-
Add the solid reagents to an oven-dried round-bottom flask with a stir bar.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to an inert gas-filled balloon and a second "vent" needle.[10]
-
Allow the inert gas to flush the flask for several minutes, then remove the vent needle.
-
Add degassed solvents and liquid reagents via syringe through the septum.
Visualizations
Caption: Experimental workflow for setting up an air-sensitive Suzuki reaction.
Caption: Troubleshooting logic for low-yield Suzuki reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. 4-苄基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Methods for increasing quantum yield in 4-Benzoylphenylboronic acid photosensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during photosensitization experiments involving 4-Benzoylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is photosensitization quantum yield, and why is it important for this compound?
The photosensitization quantum yield (Φ) represents the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific photoreaction for each photon absorbed.[1] For a photosensitizer like this compound, a key parameter is the triplet quantum yield (ΦT), which measures the efficiency of forming the reactive triplet excited state after light absorption.[2] A higher quantum yield is crucial as it indicates a more efficient photosensitizer, leading to greater production of reactive species like singlet oxygen or substrate-derived radicals, which are often the goal in applications like photodynamic therapy or photopolymerization.[3][4]
Q2: What is the fundamental mechanism of photosensitization for this compound?
This compound belongs to the benzophenone family of photosensitizers.[5][6] Upon absorbing UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[7] Due to its molecular structure, it then undergoes a very rapid and efficient process called intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[2][7] This triplet state is the primary reactive species. From the triplet state, it can initiate photochemical reactions through two main pathways[3][7]:
-
Type I Reaction: Involves electron or hydrogen atom transfer directly to or from a substrate molecule, creating radicals.
-
Type II Reaction: Involves energy transfer to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8]
Caption: Mechanism of this compound Photosensitization.
Q3: What are the common reasons for observing a low quantum yield?
Several factors can lead to a low quantum yield:
-
Inefficient Intersystem Crossing (ISC): If the transition from the excited singlet state (S₁) to the reactive triplet state (T₁) is slow or inefficient, the quantum yield will be low.[2]
-
Deactivation Pathways: The excited molecule can be deactivated through non-productive pathways, such as colliding with other molecules, which dissipates the energy as heat.[9]
-
Reverse Reactions: The products of the photochemical reaction may revert to the original reactants, reducing the net yield.[1]
-
Inner Filter Effects: At high concentrations, molecules near the surface of the sample can absorb most of the incident light, preventing uniform excitation of the entire sample and leading to an artificially low measured quantum yield.[10]
-
Solvent Effects: The polarity and nature of the solvent can significantly influence the energy levels of the excited states and the efficiency of ISC.[2]
-
Photobleaching: The photosensitizer itself may be degraded by the light, reducing its effective concentration over time.[10]
Q4: How does solvent choice impact the quantum yield of benzophenone-type photosensitizers?
The solvent plays a critical role in determining the triplet quantum yield (ΦT).[2] The polarity of the solvent can alter the energy levels of the singlet and triplet excited states and, consequently, the rate of intersystem crossing (ISC).[2] For benzophenone, which is the core of this compound, non-polar solvents generally lead to higher triplet quantum yields compared to polar, protic solvents like alcohols. This is because polar solvents can stabilize the singlet excited state, making the transition to the triplet state less favorable.
Quantitative Data Summary
The efficiency of photosensitization is highly dependent on experimental conditions. While specific data for this compound is not extensively published, the behavior of its parent compound, benzophenone, provides a strong predictive model.
Table 1: Influence of Solvent on the Triplet Quantum Yield (ΦT) of Benzophenone
| Solvent | Polarity | Triplet Quantum Yield (ΦT) | Reference |
|---|---|---|---|
| Perfluoroalkane | Non-polar | 0.99 - 1.00 | [2] |
| Benzene | Non-polar | 0.90 - 1.00 | [2] |
| Dichloromethane | Polar aprotic | 0.92 | [2] |
| Acetonitrile | Polar aprotic | 0.88 - 0.98 | [2] |
| Methanol | Polar protic | 0.53 - 0.74 | [2] |
| 2-Propanol | Polar protic | 0.18 - 0.23 | [2] |
Data is for the parent compound benzophenone and serves as a guide. Actual values for this compound may vary.
Troubleshooting Guide: Low Quantum Yield
Problem: The observed photosensitization quantum yield in my experiment is significantly lower than expected. This guide provides a systematic approach to diagnose and resolve the issue.
Caption: Troubleshooting Workflow for Low Quantum Yield Experiments.
-
Step 1: Verify Experimental Conditions and Measurement Accuracy. Before altering the chemistry, ensure the observed low yield is not an artifact of the setup.[10]
-
Light Source: Confirm the stability, intensity, and wavelength of your light source.
-
Detector Calibration: Ensure your detection system (e.g., fluorometer, photodiode) is calibrated and operating correctly.
-
Sample Concentration: Highly concentrated samples can cause inner filter effects, where not all molecules are excited uniformly. For spectroscopic measurements, keeping the maximum absorbance around 0.1 is recommended.[10]
-
Photobleaching: Check for degradation of the photosensitizer during the experiment by monitoring its absorption spectrum over time. If photobleaching occurs, reduce the light intensity or exposure time.[10]
-
-
Step 2: Optimize Solvent and Concentration.
-
As shown in Table 1, solvent choice is critical. If you are using a polar, protic solvent (like an alcohol), consider switching to a less polar, aprotic solvent (like dichloromethane or acetonitrile) to potentially increase the triplet yield.[2]
-
Perform a concentration-dependence study to find the optimal concentration range for your specific setup, avoiding aggregation and inner filter effects.
-
-
Step 3: Control Environmental Factors.
-
Oxygen: Molecular oxygen is a very efficient quencher of triplet states. If your goal is a Type I reaction (hydrogen/electron transfer), deoxygenating the solution (e.g., by bubbling with nitrogen or argon) is essential. Conversely, for Type II reactions (singlet oxygen production), the solution must be saturated with oxygen.[8]
-
Temperature: In some cases, increasing the temperature can increase the quantum yield, especially if the primary photochemical process is endothermic.[9] However, this effect should be evaluated on a case-by-case basis.
-
-
Step 4: Consider Indirect Excitation Methods.
-
Triplet Sensitization: Use a secondary molecule (a sensitizer) that absorbs light efficiently and then transfers the energy to the this compound, populating its triplet state. This can be useful if direct excitation is inefficient.[10]
-
Experimental Protocols
Protocol: Measuring Relative Photosensitization Quantum Yield
This protocol describes the most common method for measuring the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[11][12]
1. Principle The quantum yield (Φ) of an unknown sample is calculated relative to a standard (Φᵣ) by measuring the absorbance (A) at the excitation wavelength and the integrated fluorescence intensity (I) of both the sample and the standard. The relationship is given by the equation[13]:
Φ = Φᵣ * (I / Iᵣ) * (Aᵣ / A) * (n² / nᵣ²)
Where:
-
Φ and Φᵣ are the quantum yields of the sample and reference.
-
I and Iᵣ are the integrated fluorescence intensities of the sample and reference.
-
A and Aᵣ are the absorbances at the excitation wavelength for the sample and reference.
-
n and nᵣ are the refractive indices of the sample and reference solutions.
2. Materials and Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Quantum yield standard (e.g., Rhodamine 101, Quinine Sulfate)
-
High-purity solvent(s)
3. Procedure
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.[10]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance value at the chosen excitation wavelength for both the sample and the standard.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer to the value used in the absorbance measurement.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.[11]
-
Crucially, all instrument settings (e.g., excitation and emission slit widths, detector voltage) must be kept identical for both the sample and the standard measurements.[11]
-
-
Integrate Fluorescence Intensity: Calculate the area under the emission curve for both the sample (I) and the standard (Iᵣ). Most instrument software can perform this integration.
-
Calculate Quantum Yield: Use the formula from the "Principle" section to calculate the quantum yield of the this compound. If the same solvent is used for both sample and standard, the refractive index term (n²/nᵣ²) cancels out and can be omitted.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 268218-94-6 [smolecule.com]
- 6. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Managing low solubility of reactants in Suzuki coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with reactants in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Managing Low Reactant Solubility
Low solubility of either the organohalide or the boronic acid derivative is a common hurdle in Suzuki coupling, often leading to low yields and sluggish or incomplete reactions. This section provides a systematic approach to troubleshoot and overcome these challenges.
Initial Assessment of Low Solubility
The first step is to identify which reactant is poorly soluble and under what conditions. A simple solubility test of your starting materials in the planned reaction solvent at room temperature and at the target reaction temperature can provide valuable insights.
Question 1: My starting material (aryl halide or boronic acid) has very poor solubility in common Suzuki coupling solvents. What is the first thing I should try?
Answer:
The most direct approach is to alter the solvent system and reaction temperature.[1]
-
Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures (e.g., 80-110 °C).[1] Increasing the temperature can significantly enhance the solubility of solid reactants.[1] However, be mindful of potential side reactions like protodeboronation or catalyst decomposition at higher temperatures.[1]
-
Solvent Screening: If adjusting the temperature is insufficient, a solvent screening is recommended. The Suzuki reaction is compatible with a variety of solvents, and some are particularly effective for poorly soluble substrates.[1] Common choices include polar aprotic solvents like DMF, or ethereal solvents such as 1,4-dioxane and THF, often used with a water co-solvent.[1] Toluene is another frequently used solvent.[2]
-
Use of a Co-solvent: The addition of water is a common practice in Suzuki reactions as it helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[1] For reactants soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1]
Question 2: I am observing a biphasic reaction mixture with very slow conversion. How can I improve the reaction rate?
Answer:
Slow reaction rates in biphasic systems often stem from poor mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1]
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to create an emulsion, which maximizes the interfacial area between the two phases.[1]
-
Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can dramatically accelerate biphasic reactions.[1][3] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336, help transfer the boronate anion from the aqueous phase to the organic phase where it can react with the palladium complex.[1][3]
Question 3: Can the choice of base impact my reaction if I have solubility issues?
Answer:
Yes, the base is a critical component, and its properties can significantly affect the reaction outcome, especially with poorly soluble reactants.[1]
-
Base Strength and Solubility: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] Common inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are often used.[1] If you are using an organic solvent system without water, an organic base like triethylamine (TEA) might be considered, though inorganic bases are more common.[1] For base-sensitive functional groups, a milder base like KF can be a good option.[4][5]
-
Physical Form: It is crucial to use a finely powdered and dry base. Clumps or coarse particles have a lower surface area, which can lead to poor reproducibility and incomplete reactions.[1]
Question 4: My reactants are still not dissolving sufficiently even after changing the solvent and temperature. What other strategies can I employ?
Answer:
If basic troubleshooting steps fail, more advanced strategies can be implemented:
-
Ligand Selection: While ligands do not directly solubilize the reactants, their choice is crucial for the catalyst's activity and stability, especially under the harsher conditions often needed to address solubility problems.[1] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) form highly active palladium catalysts.[1][2] This high activity can enable the reaction to proceed at lower temperatures or drive sluggish reactions to completion even with low concentrations of the dissolved substrate.[1]
-
Water-Soluble Ligands: For reactions conducted primarily in aqueous media, specially designed water-soluble ligands, such as sulfonated phosphines (e.g., SPhos), can be used to keep the catalyst in the aqueous phase.[1]
-
Solid-State Synthesis (Ball Milling): For extremely insoluble substrates where solution-based methods fail, solid-state synthesis via high-temperature ball milling can be a powerful alternative. This technique can lead to highly efficient cross-couplings of insoluble aryl halides.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for Suzuki coupling when dealing with poorly soluble reactants?
A1: A mixture of a polar aprotic solvent with water is a common starting point. Typical ratios of organic solvent to water range from 2:1 to 10:1.[7] Some effective systems include:
Q2: How do phase-transfer catalysts (PTCs) work in Suzuki coupling?
A2: In a biphasic Suzuki reaction, the inorganic base and the boronic acid are primarily in the aqueous phase, while the organohalide and the palladium catalyst are in the organic phase. A PTC, which has both hydrophilic and lipophilic properties, facilitates the transfer of the activated boronate species (boronate anion) from the aqueous phase to the organic phase, thereby increasing its concentration around the catalyst and accelerating the transmetalation step.[1][3]
Q3: Can I run a Suzuki coupling in water only?
A3: Yes, Suzuki reactions can be performed in purely aqueous media, which is environmentally friendly and economical.[2][9] This approach is particularly suitable for water-soluble reactants.[2] The use of water-soluble ligands or catalyst systems, such as those incorporating cyclodextrins, can be beneficial for such reactions.[9][10]
Q4: My boronic acid is decomposing. Could this be related to solubility issues?
A4: Yes, indirectly. To overcome solubility issues, you might be using high temperatures or prolonged reaction times, which can promote the decomposition of the boronic acid (protodeboronation).[1][11] Using more stable boronic esters (e.g., pinacol esters, MIDA boronates) can mitigate this issue.[7][11] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[11]
Q5: Are there any alternatives to traditional heating for improving solubility?
A5: Microwave irradiation can be an effective alternative to conventional heating. It can rapidly heat the reaction mixture, often leading to shorter reaction times and improved yields, which can be beneficial when dealing with solubility challenges and thermally sensitive substrates.
Data Presentation
Table 1: Common Solvents and Bases for Suzuki Coupling with Poorly Soluble Reactants
| Parameter | Options | Key Considerations |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, 2-MeTHF[1] | Affects reagent solubility and catalyst activity. Polar aprotic solvents like DMF can be effective for highly polar, poorly soluble substrates.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF[1] | Base strength and the cation's nature can significantly influence the reaction rate and yield. KF is a milder option for base-labile groups.[1] |
| Co-Solvent Ratio (Organic:Water) | 10:1, 4:1, 2:1[1] | The amount of water can influence the solubility of the base and the rate of transmetalation.[1] |
Table 2: Common Phase-Transfer Catalysts (PTCs) for Biphasic Suzuki Coupling
| PTC | Full Name | Typical Mol % | Notes |
| TBAB | Tetrabutylammonium Bromide | 10-20 | A common and effective PTC for many Suzuki reactions.[1] |
| Aliquat 336 | Tricaprylylmethylammonium chloride | 1-5 | Highly organophilic and thermally stable, often requiring lower loadings than TBAB.[1][12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Poorly Soluble Aryl Halide
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]
-
Catalyst Preparation: In a separate vial under an inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1] Briefly mix with a small amount of the degassed organic solvent.
-
Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.[1]
-
Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Small-Scale Parallel Solvent Screening
This method allows for the efficient testing of multiple solvents.[1]
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF).[1]
-
Aliquotting: In an array of reaction vials, add the chosen base to each vial.[1]
-
Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane) to each vial.[1]
-
Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.[1]
-
Analysis: After a set time, quench the reactions and analyze the conversion/yield by LC-MS or GC-MS to identify the optimal solvent.
Visualizations
Caption: Troubleshooting workflow for low reactant solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
Validation & Comparative
A Comparative Guide to 4-Benzoylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the strategic selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this reaction are organoboron compounds, with arylboronic acids being the most common coupling partners due to their stability, commercial availability, and generally low toxicity.[3][4]
This guide provides an objective comparison of the performance of 4-Benzoylphenylboronic acid against other arylboronic acids in the Suzuki-Miyaura cross-coupling reaction. We will delve into its reactivity, supported by experimental data, and provide detailed experimental protocols for practical application.
Performance Comparison of Arylboronic Acids
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring. The benzoyl group in this compound is an electron-withdrawing group, which can affect the transmetalation step of the catalytic cycle. Arylboronic acids with electron-withdrawing groups can be more susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5]
The following table summarizes the performance of this compound in comparison to other arylboronic acids with both electron-donating and electron-withdrawing substituents under various reaction conditions.
| Arylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Iodoanisole | Pd-PEPPSI-IPr (2 mol%) | KOt-Bu | Toluene | 70 | 12 | 85 |
| Phenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr (2 mol%) | KOt-Bu | Toluene | 70 | 12 | 92 |
| 4-Methoxyphenylboronic acid | 4-Iodotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 4-Methylphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | 24 | 95 |
| 4-Chlorophenylboronic acid | 6-methyl-3-(4-methoxyphenyl)-4-tosyloxy-2-pyrone | Pd(OAc)₂ / PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 | 24 | 80 |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF/EtOH | 100 | 2 | 91 |
| Mesitylboronic acid (sterically hindered) | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99 |
This table is a compilation of representative data from various sources to illustrate general trends. Direct, side-by-side comparative studies under identical conditions are limited in the literature.
Understanding the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl halide with an arylboronic acid.[1][7]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the required amount of time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Comparative Experimental Workflow
To objectively compare the performance of this compound with other arylboronic acids, a systematic workflow should be followed.
Conclusion
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling, particularly for the synthesis of complex molecules containing a benzophenone moiety.[8] Its performance is influenced by the electron-withdrawing nature of the benzoyl group, which can impact reaction rates and necessitate careful optimization of reaction conditions to mitigate side reactions like protodeboronation.[3] Compared to arylboronic acids with electron-donating groups, it may require slightly more forcing conditions or carefully chosen catalyst-ligand systems to achieve optimal yields. However, its ability to participate in C-C bond formation makes it an important tool for medicinal chemists and material scientists.[8] The provided protocols and workflows offer a solid foundation for researchers to effectively utilize and evaluate this compound in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. rsc.org [rsc.org]
- 8. Buy this compound | 268218-94-6 [smolecule.com]
Viable Alternatives to 4-Benzoylphenylboronic Acid in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, particularly biaryl ketones, 4-benzoylphenylboronic acid has been a valuable reagent in palladium-catalyzed cross-coupling reactions. However, the exploration of alternative synthetic strategies is crucial for optimizing reaction efficiency, improving stability, and expanding the scope of accessible compounds. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies.
Executive Summary
This guide evaluates several alternatives to the direct use of this compound in Suzuki-Miyaura coupling for the synthesis of benzophenone derivatives. The primary alternatives discussed are:
-
4-Formylphenylboronic Acid followed by oxidation: An indirect approach where a related boronic acid is coupled, and the resulting aldehyde is subsequently oxidized to the desired ketone.
-
Potassium 4-Benzoylphenyltrifluoroborate and 4-Benzoylphenyl MIDA Boronate: More stable and easily handleable solid derivatives of this compound.
-
Alternative Coupling Reactions: Methods that circumvent the use of boronic acids altogether, such as the Kumada-Corriu coupling (using Grignard reagents) and the Hiyama coupling (using organosilanes).
The choice of the most suitable alternative depends on factors such as substrate scope, functional group tolerance, reaction conditions, and the overall synthetic strategy.
Performance Comparison of Synthetic Routes to Benzophenones
The following table summarizes the performance of different synthetic methods for preparing benzophenone derivatives, offering a comparative overview of their yields and reaction conditions.
| Method | Reagents | Catalyst/Conditions | Product | Yield (%) |
| Suzuki-Miyaura | This compound, Aryl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), Heat | 4-Arylbenzophenone | 70-95 |
| Suzuki-Miyaura/Oxidation | 1. 4-Formylphenylboronic acid, Aryl Halide 2. Oxidizing agent | 1. Pd catalyst, Base, Solvent, Heat 2. e.g., CrO₃, Jones reagent | 4-Arylbenzophenone | 75-90 (over 2 steps) |
| Kumada-Corriu | Aryl Grignard Reagent, 4-Halobenzoyl chloride | Ni or Pd catalyst (e.g., Ni(dppe)Cl₂), Solvent (e.g., THF), Room Temp. to Heat | 4-Arylbenzophenone | 70-90 |
| Hiyama | Aryltrimethoxysilane, 4-Halobenzoyl chloride | Pd catalyst (e.g., PdCl₂), Fluoride source (e.g., TBAF), Solvent (e.g., Toluene), Heat | 4-Arylbenzophenone | 70-85 |
Detailed Experimental Protocols
Suzuki-Miyaura Coupling using this compound
Reaction: Synthesis of 4-Phenylbenzophenone
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, bromobenzene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-phenylbenzophenone.
Two-Step Synthesis via 4-Formylphenylboronic Acid and Oxidation
Step 1: Suzuki-Miyaura Coupling of 4-Formylphenylboronic Acid
Reaction: Synthesis of 4-Phenylbenzaldehyde
Materials:
-
4-Formylphenylboronic acid (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
Combine 4-formylphenylboronic acid, bromobenzene, Pd(PPh₃)₄, and Na₂CO₃ in a flask.
-
Add toluene, ethanol, and water.
-
Degas the mixture and heat to reflux for 12 hours.
-
Work-up and purify as described for the this compound coupling to yield 4-phenylbenzaldehyde.
Step 2: Oxidation of 4-Phenylbenzaldehyde to 4-Phenylbenzophenone
Materials:
-
4-Phenylbenzaldehyde (1.0 mmol)
-
Chromium trioxide (CrO₃, 1.2 mmol)
-
Sulfuric acid (concentrated)
-
Acetone
Procedure:
-
Dissolve 4-phenylbenzaldehyde in acetone in a flask cooled in an ice bath.
-
Slowly add a solution of CrO₃ in aqueous sulfuric acid (Jones reagent) dropwise with stirring.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Quench the reaction with isopropanol.
-
Extract the product with ether, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography to obtain 4-phenylbenzophenone.[1][2]
Kumada-Corriu Coupling using a Grignard Reagent
Reaction: Synthesis of Benzophenone
Materials:
-
Phenylmagnesium bromide (1.1 mmol, solution in THF)
-
Benzoyl chloride (1.0 mmol)
-
Ni(dppe)Cl₂ (0.05 mmol)
-
Anhydrous THF
Procedure:
-
To a solution of benzoyl chloride in anhydrous THF under an inert atmosphere, add the Ni(dppe)Cl₂ catalyst.
-
Slowly add the phenylmagnesium bromide solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Quench the reaction with dilute HCl.
-
Extract with ether, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to yield benzophenone.[3][4][5]
Hiyama Coupling using an Organosilane
Reaction: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (0.5 mmol)
-
Phenyltrimethoxysilane (1.0 mmol)
-
Palladium(II) chloride (PdCl₂, 0.025 mmol)
-
Tetrabutylammonium fluoride (TBAF·3H₂O, 1.0 mmol)
-
Toluene (3 mL)
Procedure:
-
In a reaction tube under a nitrogen atmosphere, combine 4-bromoanisole, phenyltrimethoxysilane, PdCl₂, and TBAF·3H₂O in toluene.
-
Heat the mixture at 100 °C for 10 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to give the product.[6][7][8]
Stable Alternatives to this compound
Boronic acids can be prone to decomposition, particularly protodeboronation. To address this, more stable derivatives have been developed.
Potassium 4-Benzoylphenyltrifluoroborate
Potassium trifluoroborate salts are crystalline, air- and moisture-stable solids that are excellent surrogates for boronic acids in Suzuki-Miyaura couplings.
Synthesis of Potassium 4-Benzoylphenyltrifluoroborate:
A solution of this compound in methanol is treated with an aqueous solution of potassium hydrogen fluoride (KHF₂). The resulting precipitate of potassium 4-benzoylphenyltrifluoroborate is then collected by filtration, washed, and dried.
4-Benzoylphenyl MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline, and easily purifiable boronic acid derivatives. They are compatible with a wide range of reaction conditions and can release the boronic acid in a controlled manner during the coupling reaction.
Synthesis of 4-Benzoylphenyl MIDA Boronate:
This compound is reacted with N-methyliminodiacetic acid in a suitable solvent with azeotropic removal of water, typically using a Dean-Stark apparatus. The MIDA boronate can then be isolated by crystallization.
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams illustrate the general workflows for the synthesis of benzophenones using the discussed methods and a relevant signaling pathway where benzophenone derivatives have shown biological activity.
Caption: Alternative synthetic routes to benzophenones.
Caption: Inhibition of the MEK/ERK pathway by benzophenone derivatives.[9]
Conclusion
While this compound remains a competent reagent for the synthesis of benzophenone derivatives via Suzuki-Miyaura coupling, several viable alternatives offer distinct advantages. The two-step approach using 4-formylphenylboronic acid is a reliable alternative with comparable overall yields. For enhanced stability and ease of handling, potassium 4-benzoylphenyltrifluoroborate and 4-benzoylphenyl MIDA boronate are excellent choices. Furthermore, Kumada-Corriu and Hiyama couplings provide powerful, boronic acid-free strategies for the construction of benzophenones. The selection of the optimal method will be dictated by the specific requirements of the target molecule, including functional group compatibility and desired reaction conditions, as well as considerations of cost and reagent availability.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 4-Benzoylphenylboronic Acid vs. Potassium 4-Benzoylphenyltrifluoroborate in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical and drug development sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison of 4-benzoylphenylboronic acid and its corresponding potassium trifluoroborate salt, offering insights into their stability and performance, supported by established chemical principles and representative experimental data.
At a Glance: Key Differences
| Feature | This compound | Potassium 4-Benzoylphenyltrifluoroborate |
| Stability & Handling | Generally less stable, susceptible to dehydration to form boroxines, and potential protodeboronation. Requires careful storage. | Crystalline, air- and moisture-stable solid, allowing for easier handling and long-term storage.[1][2] |
| Stoichiometry | Can be difficult to purify and may have uncertain stoichiometry due to the presence of anhydrides (boroxines).[3] | Well-defined, crystalline solid with precise stoichiometry. |
| Reactivity in Coupling | Directly active in the catalytic cycle after activation by a base. | Serves as a stable precursor that slowly releases the boronic acid in situ under reaction conditions.[4] |
| Reaction Consistency | Potential for inconsistent yields due to reagent degradation. | Generally provides more reproducible and reliable results due to enhanced stability.[5] |
Enhanced Stability of Potassium Trifluoroborate Salts
One of the most significant advantages of potassium aryltrifluoroborates over their boronic acid counterparts is their superior stability.[6][7] Arylboronic acids are prone to several decomposition pathways that can compromise their purity and reactivity over time.
Dehydration to Boroxines: Boronic acids can readily lose water to form cyclic trimers known as boroxines. While boroxines are also active in Suzuki-Miyaura coupling, their formation complicates the stoichiometry of the reaction.
Protodeboronation: The carbon-boron bond in boronic acids can be cleaved in the presence of moisture or acidic/basic conditions, rendering the reagent inactive. This is a common issue, especially with electron-rich or heteroaryl boronic acids.
Potassium 4-benzoylphenyltrifluoroborate mitigates these issues by forming a stable, tetracoordinate anionic complex around the boron atom. This structure is not susceptible to dehydration and is significantly more resistant to protodeboronation, making it a more robust and reliable reagent.[1]
References
A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acids
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. Boronic acids and their derivatives are crucial building blocks in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The accurate determination of their purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of boronic acids, supported by experimental data and detailed protocols.
The Challenge of Boronic Acid Analysis
The analysis of boronic acids presents unique challenges due to their inherent chemical properties. They are known to be labile and can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon storage or during analysis.[1][2] Furthermore, their analysis by common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be problematic, with issues such as poor peak shape, variable retention times, and on-column degradation.[2][3] These challenges necessitate robust and reliable analytical methods for accurate purity determination.
Quantitative NMR (qNMR): A Primary Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of chemical compounds, including boronic acids.[4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei.[1][6] By comparing the integral of an analyte's signal to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[1][7]
This protocol describes a representative method for determining the purity of benzylboronic acid using ¹H qNMR with an internal standard.[8]
-
Materials and Equipment:
-
High-field NMR spectrometer (400 MHz or higher)
-
High-precision 5 mm NMR tubes
-
Analytical balance (accurate to at least 0.01 mg)
-
Benzylboronic acid sample
-
Certified internal standard (e.g., Maleic acid, purity > 99.5%)
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the benzylboronic acid sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.[8] The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.[6]
-
Add a known volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse program.[8]
-
Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated (both analyte and standard). A delay of 30-60 seconds is typical to ensure full relaxation.[8]
-
Number of Scans: Sufficient scans (e.g., 16 or more) should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.[7][8]
-
Temperature: Maintain a constant temperature, for example, 298 K.[8]
-
-
Data Processing and Purity Calculation:
-
Apply appropriate data processing steps, including Fourier transformation, phasing, and baseline correction.
-
Select well-resolved, non-overlapping signals for both the benzylboronic acid (e.g., aromatic protons) and the internal standard (e.g., olefinic proton of maleic acid).[1]
-
Carefully integrate the selected signals.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to the benzylboronic acid
-
std refers to the internal standard
-
-
Caption: A diagram illustrating the experimental workflow for qNMR purity assessment.
Alternative Methods for Purity Assessment
While qNMR is a powerful tool, other techniques are also employed for the purity analysis of boronic acids. High-Performance Liquid Chromatography (HPLC) is the most common alternative.
HPLC is a secondary analytical technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For purity assessment, a UV detector is commonly used, and the purity is often determined by an area percent method.[1] This approach assumes that all components have a similar response factor at the detection wavelength, which can lead to inaccuracies if impurities have different chromophores.[1]
This protocol provides a typical reversed-phase HPLC method for benzylboronic acid analysis.[8]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in Water.[8]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[8]
-
Gradient: 10% B to 90% B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection: UV at 220 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Standard and Sample Preparation:
-
Gas Chromatography (GC): Generally unsuitable for non-volatile and thermally labile compounds like boronic acids.[3]
-
Titration: A classic method for determining the purity of acidic compounds, but it lacks specificity and cannot distinguish the boronic acid from other acidic impurities.
-
Non-Aqueous Capillary Electrophoresis (NACE): A promising technique that can overcome some of the challenges of HPLC, such as the on-column hydrolysis of boronic esters to their corresponding acids.[2]
-
¹¹B qNMR: An alternative to ¹H qNMR that directly probes the boron nucleus, offering high selectivity for boron-containing compounds.[9][10]
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC depends on the specific analytical requirements. The following table summarizes a comparison of their typical performance characteristics for the purity assessment of boronic acids.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary ratio method; quantification based on the direct proportionality between signal integral and the number of nuclei.[1][8] | Secondary method; separation based on differential partitioning, quantification based on detector response.[8] |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a reference standard of the analyte; area percent method is common but can be less accurate.[1] |
| Accuracy (% Recovery) | High (e.g., 99.0 - 101.0%).[8] | High, but can be influenced by the response factors of impurities (e.g., 98.0 - 102.0%).[1][8] |
| Precision (RSD%) | Excellent (< 0.5% for repeatability).[8] | Very good (< 1.0% for repeatability).[8] |
| Selectivity | Excellent, based on unique chemical shifts. Can be limited by signal overlap.[8] | High, based on chromatographic separation. Co-eluting impurities can be an issue.[1] |
| Limit of Detection (LOD) | Higher (~0.1%).[1][8] | Lower (~0.01%).[1][8] |
| Limit of Quantification (LOQ) | Higher (~0.3%).[1][8] | Lower (~0.05%).[1][8] |
| Analysis Time | Method development is often fast. Sample analysis is typically 10-15 minutes.[8] | Method development can be time-consuming. Sample analysis is typically 15-30 minutes.[8] |
| Sample Throughput | Moderate, can be automated.[1] | High, well-suited for automation.[1] |
| Impurity Identification | Can provide structural information about impurities directly from the spectrum.[1] | Requires hyphenated techniques like LC-MS for structural elucidation.[1] |
| Non-destructive | Yes, the sample can be recovered.[6] | No.[8] |
Framework for Method Selection
The decision to use qNMR or another technique should be based on a logical evaluation of the analytical problem. Key considerations include the required sensitivity, the availability of reference standards, and the need for structural information on impurities.
Caption: A logical framework for selecting an analytical method for purity assessment.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for the purity assessment of boronic acids. HPLC offers superior sensitivity, making it ideal for detecting and quantifying trace impurities.[8] However, its accuracy can be compromised when reference standards for impurities are unavailable.
In contrast, qNMR is a primary analytical method that provides excellent accuracy and precision without the need for an analyte-specific reference standard.[1][8] Its ability to provide structural information on impurities and its non-destructive nature make it an invaluable tool, particularly in research and development settings where reference materials may be scarce.[6][8] Ultimately, the choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the availability of certified reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Palladium Catalysts for Boronic Acid Couplings
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryls and other carbon-carbon bond-containing molecules. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an objective comparison of prominent palladium catalysts, supported by experimental data, to facilitate catalyst selection for specific research and development needs.
The evolution of palladium catalysis has led to a diverse array of catalytic systems, each with its own advantages and limitations. This comparison focuses on some of the most widely used and innovative palladium catalysts, from traditional systems to modern, highly active pre-catalysts.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is influenced by several factors, including the nature of the boronic acid and the coupling partner (aryl halide or triflate), the reaction conditions, and the ligand coordinated to the palladium center. The following table summarizes the performance of several key palladium catalysts in the Suzuki-Miyaura coupling of various boronic acids with aryl halides, based on representative results from the literature.[1][2]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Traditional Catalysts | ||||||||
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | A foundational catalyst, often effective for simple aryl bromides and iodides.[2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 18 | ~65 | 5 | Robust catalyst, often used for more challenging couplings, including those with heteroaryl boronic acids.[3][4] |
| Buchwald-Type Precatalysts | ||||||||
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | Highly active for a broad range of substrates, including challenging aryl chlorides.[2] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | Effective for hindered and heteroaromatic substrates.[2][5] |
| PEPPSI-Type Catalysts | ||||||||
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | 2-6 | >95 | 1-2 | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation; air and moisture stable.[1][2] |
| Heterogeneous Catalysts | ||||||||
| 3% Pd/C | - | K₃PO₄ | H₂O | RT | 0.17-1 | up to 100 | - | Recyclable catalyst, effective in aqueous media.[6] |
| Pd-ECN (Single-Atom) | - | K₂CO₃ | Dioxane/H₂O | 100 | - | High | Low | Outperforms many homogeneous catalysts in terms of TOF for specific reactions.[7] |
| "Ligandless" Systems | ||||||||
| Pd(OAc)₂ | None | K₂CO₃ | H₂O (with TBAB) | 100 | 1-2 | High | 1-2 | Simple and cost-effective, particularly for activated aryl bromides in aqueous media.[1][8] |
Note: Yields are representative and can vary significantly based on the specific substrates, purity of reagents, and precise reaction conditions.[2] TON = Turnover Number; TOF = Turnover Frequency.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for a Suzuki-Miyaura coupling using a traditional catalyst and a modern Buchwald-type precatalyst.
Protocol 1: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst
This protocol is a generalized procedure for the coupling of an aryl halide with a boronic acid using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a modern, air- and moisture-stable palladacycle precatalyst, such as those developed by Buchwald.[1]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, heteroaryl boronic acid, potassium phosphate, and the Buchwald palladacycle precatalyst to a dry Schlenk tube equipped with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the practical steps involved in catalyst comparison, the following diagrams are provided.
References
Benchmarking 4-Benzoylphenylboronic Acid: A Comparative Guide to Synthesizing Medicinal Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the efficient synthesis of core molecular scaffolds is a cornerstone of drug discovery. Diaryl ketones, a prevalent motif in a myriad of therapeutic agents, are of particular interest. 4-Benzoylphenylboronic acid has emerged as a versatile and valuable reagent for the construction of these scaffolds, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of this compound's performance against alternative synthetic strategies, supported by experimental data, to inform the selection of the most effective methods for synthesizing medicinally relevant compounds.
The Role of this compound in Medicinal Chemistry
This compound serves as a key building block in organic synthesis, enabling the introduction of a benzoylphenyl group into a target molecule. This moiety is a common feature in various biologically active compounds, including enzyme inhibitors and antiviral agents. The boronic acid functional group facilitates palladium-catalyzed cross-coupling reactions, offering a reliable method for forming carbon-carbon bonds with a high degree of functional group tolerance and regioselectivity.
One of the significant applications of scaffolds derived from this compound is in the development of Matrix Metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of potent and selective MMP inhibitors is a major focus of therapeutic research.
Comparative Analysis of Synthetic Methodologies
The synthesis of diaryl ketone scaffolds, the primary products of this compound in this context, can be achieved through various methods. Here, we compare the Suzuki-Miyaura coupling using this compound with the traditional Friedel-Crafts acylation.
| Method | Reagents | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | This compound, Aryl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Generally High (often >80%) | Mild reaction conditions, high functional group tolerance, excellent regioselectivity.[1] | Requires pre-functionalized starting materials, cost of palladium catalyst.[1] |
| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Variable (can be high for simple substrates, but lower for complex ones) | Inexpensive reagents, straightforward procedure for simple arenes.[1] | Harsh reaction conditions, often requires stoichiometric amounts of Lewis acid, poor regioselectivity with substituted arenes, limited functional group tolerance.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling reaction to synthesize a diaryl ketone is as follows:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, such as a mixture of toluene and water, is added.
-
The reaction mixture is heated with stirring for a specified time, and the progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by a suitable method like column chromatography.
Synthesis of a Matrix Metalloproteinase (MMP) Inhibitor Scaffold
The following is a representative protocol for the synthesis of a biaryl fragment that can serve as a core scaffold for MMP inhibitors, adapted from literature procedures for similar compounds.[2]
Reaction: Suzuki coupling of a brominated heterocyclic core with an arylboronic acid.
Materials:
-
Brominated furan derivative (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a solution of the brominated furan derivative in DME/water, add this compound, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired biaryl product.
Signaling Pathway and Experimental Workflow Visualization
The development of MMP inhibitors is often guided by an understanding of their role in disease-related signaling pathways. For instance, in cancer, MMPs are involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis.
Caption: Role of MMPs in cancer cell invasion and the inhibitory action of a synthesized compound.
The synthetic workflow for developing such inhibitors often follows a structured path from initial reaction to final product.
Caption: A typical experimental workflow for the synthesis of a diaryl ketone scaffold.
Conclusion
This compound stands out as a highly effective reagent for the synthesis of diaryl ketone-based medicinal scaffolds, particularly through the Suzuki-Miyaura cross-coupling reaction. This method offers significant advantages over traditional approaches like Friedel-Crafts acylation, including milder reaction conditions, broader functional group tolerance, and superior regioselectivity, which are critical for the synthesis of complex and sensitive drug molecules. While the cost of the palladium catalyst can be a consideration, the high yields and cleaner reaction profiles often make it a more efficient and ultimately more economical choice in a drug discovery and development setting. The ability to reliably construct scaffolds for potent enzyme inhibitors, such as those targeting MMPs, underscores the importance of this compound in the medicinal chemist's toolkit.
References
Assessing the Cross-Reactivity of 4-Benzoylphenylboronic Acid in Complex Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of chemical probes is paramount for generating reliable data. 4-Benzoylphenylboronic acid (4-BzPBA) is a bifunctional reagent with broad applications in chemical biology and drug discovery. Its utility stems from two key reactive moieties: a phenylboronic acid group for covalent interactions with cis-diols, such as those found on glycoproteins, and a benzophenone group that can be photo-activated to form covalent cross-links with interacting proteins. However, this dual reactivity also presents a challenge in complex biological mixtures, where off-target interactions can lead to confounding results.
This guide provides an objective comparison of 4-BzPBA's performance with alternative methods for its primary applications, supported by experimental data and detailed protocols to aid in the assessment of its cross-reactivity.
Performance Comparison of Glycoprotein Enrichment Strategies
The boronic acid moiety of 4-BzPBA is frequently utilized for the enrichment of glycoproteins from complex biological samples. Here, we compare the performance of phenylboronic acid-based enrichment with common alternatives.
Table 1: Quantitative Comparison of Glycoprotein Enrichment Methods
| Feature | Phenylboronic Acid Affinity | Lectin Affinity Chromatography | Hydrazide Chemistry | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Reversible covalent binding to cis-diols of glycans | Specific binding of lectins to defined sugar motifs | Covalent capture of oxidized glycans | Partitioning based on hydrophilicity of glycans |
| Specificity | Broad for glycoproteins, but can bind other cis-diol containing molecules (e.g., RNA) | High for specific glycan structures, but a single lectin has narrow coverage. Multi-lectin approaches improve coverage but can be complex. | High for glycosylated peptides | Good, but can co-enrich hydrophilic non-glycopeptides |
| Number of Identified N-Glycosylation Sites (HepG2 cells) | ~1,014[1] | ~1,879[1] | ~1,014[1] | Can identify the highest number of glycopeptides, but may be less specific than hydrazide chemistry[2] |
| Enrichment Efficiency | 76.7% (for glycopeptides)[1] | 54.6% (for glycopeptides)[1] | High, often approaching 100% capture efficiency[3] | Variable, depends on the hydrophilicity of the glycan and peptide |
| Binding Conditions | pH-dependent (typically alkaline) | Near-physiological pH | Requires oxidation step | High organic solvent concentration |
| Elution Conditions | Acidic pH or competitive elution with sorbitol | Specific competing sugars or denaturing conditions | Enzymatic release (PNGase F) | High aqueous solvent concentration |
| Bias | Towards sialic acid-containing glycoproteins | Biased towards the specific glycan targets of the lectins used | Generally considered unbiased for glycan structure | Biased towards more hydrophilic glycopeptides |
Table 2: Advantages and Disadvantages of Glycoprotein Enrichment Methods
| Method | Advantages | Disadvantages |
| Phenylboronic Acid Affinity | Broad specificity for glycoproteins, reversible binding allows for mild elution. | Can bind non-specifically to other cis-diol-containing molecules. Binding is pH-sensitive. |
| Lectin Affinity Chromatography | High specificity for particular glycan structures. | A cocktail of lectins is needed for broad coverage, which can be costly and complex. Some low-abundance glycoproteins may not be captured. |
| Hydrazide Chemistry | High specificity and capture efficiency. | Requires an initial oxidation step which can be harsh and irreversible capture necessitates enzymatic release, which can introduce bias. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Good for broad-scale glycopeptide enrichment, compatible with mass spectrometry. | Can co-enrich other hydrophilic peptides, leading to lower specificity. |
Performance of Benzophenone as a Photo-Crosslinker
The benzophenone moiety of 4-BzPBA allows for photo-activated covalent cross-linking to study protein-protein interactions.
Table 3: Characteristics of Benzophenone Photo-Crosslinking
| Feature | Description |
| Mechanism | Upon UV irradiation (~350-360 nm), the benzophenone is excited to a triplet state, which then abstracts a hydrogen atom from a nearby C-H bond, forming a covalent C-C bond.[4] |
| Reactivity | Relatively non-selective, can react with any amino acid side chain, making it a "proximity" label. |
| Cross-linking Efficiency | Generally lower than other photo-reactive groups like diazirines, often requiring longer irradiation times.[4] |
| Advantages | Chemically stable before photo-activation, relatively inert to water, and the required UV wavelength is less damaging to proteins than that for other crosslinkers.[4] |
| Disadvantages | Can lead to non-specific cross-linking due to its relatively long-lived excited state and lower reactivity.[4] |
| Off-Target Potential | High potential for off-target labeling due to its promiscuous reactivity. Cross-reactivity must be carefully assessed using competition experiments. |
Experimental Protocols
To assess the cross-reactivity of this compound in a complex mixture, a combination of affinity enrichment and mass spectrometry-based proteomics is required. Below are detailed methodologies for key experiments.
Protocol 1: Competitive Affinity Purification for Boronic Acid Cross-Reactivity
This protocol aims to identify the specific and non-specific binding partners of the boronic acid moiety of 4-BzPBA.
-
Immobilization of 4-BzPBA:
-
Synthesize a derivative of 4-BzPBA with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the derivatized 4-BzPBA with the beads to achieve covalent immobilization.
-
Wash the beads extensively to remove any non-covalently bound probe.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Aliquot the cell lysate into several tubes.
-
To each tube, add a competing ligand. For assessing boronic acid-specific binding, use a high concentration of a free boronic acid compound (e.g., phenylboronic acid or this compound itself) as a competitor. A no-competitor control should also be included.
-
Incubate the lysates with the competitor for 1 hour at 4°C.
-
-
Affinity Purification:
-
Add the 4-BzPBA-immobilized beads to each lysate-competitor mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an acidic buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE loading buffer.
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using a suitable proteomics software pipeline (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that are significantly depleted in the competitor-treated samples compared to the no-competitor control are considered specific binders of the boronic acid moiety. Proteins present in both samples are likely non-specific binders to the beads or linker.
-
Protocol 2: Photoaffinity Labeling and Off-Target Identification for the Benzophenone Moiety
This protocol identifies proteins that interact with the benzophenone moiety of 4-BzPBA upon photo-activation.
-
Probe Incubation and Competition:
-
Treat live cells or cell lysate with 4-BzPBA at a desired concentration.
-
For competition experiments, pre-incubate a parallel sample with a high concentration of a structural analog of 4-BzPBA that lacks the benzophenone group to identify specific interactors.
-
-
UV Cross-linking:
-
Click Chemistry Handle Attachment (if applicable):
-
If a clickable version of 4-BzPBA (containing an alkyne or azide handle) is used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a biotin tag for enrichment.
-
-
Enrichment of Cross-linked Proteins:
-
Lyse the cells (if not already lysed).
-
Add streptavidin-coated beads to the lysate to capture the biotin-tagged, cross-linked proteins.
-
Wash the beads extensively to remove non-cross-linked and non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry Analysis:
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that were enriched in the 4-BzPBA-treated sample compared to a no-probe control.
-
In the competition experiment, proteins whose enrichment is significantly reduced by the competitor are considered specific interactors. Proteins that are pulled down regardless of the competitor are potential off-targets of the benzophenone moiety or the probe scaffold.
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for assessing the cross-reactivity of this compound.
Caption: Workflow for assessing the cross-reactivity of 4-BzPBA.
Caption: Logic diagram for investigating the functional consequences of off-target binding.
By employing these comparative approaches and detailed experimental protocols, researchers can rigorously assess the cross-reactivity of this compound and other bifunctional probes, leading to more accurate and reliable experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Benzoylphenylboronic Acid Reaction Products: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura cross-coupling reactions, the accurate quantification of reaction products is paramount for yield determination, process optimization, and impurity profiling. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantitative analysis of reaction products derived from 4-benzoylphenylboronic acid. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.
Comparison of Analytical Techniques
The choice of analytical technique for quantitative analysis depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the analyte and matrix. Below is a comparative summary of LC-MS/MS, High-Performance Thin-Layer Chromatography (HPTLC) with densitometry, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound reaction products, which are typically substituted benzophenones.
| Feature | LC-MS/MS | HPTLC-Densitometry | Quantitative NMR (qNMR) |
| Principle | Separation by liquid chromatography followed by detection and quantification based on mass-to-charge ratio. | Separation on a TLC plate followed by quantification of spots by measuring absorbance or fluorescence. | Quantification based on the direct relationship between the integrated signal area of a specific nucleus and the number of nuclei in the sample. |
| Sensitivity | Very high (pg/mL to ng/mL levels)[1][2]. | Moderate (ng/spot to µ g/spot levels)[3][4]. | Lower (µg/mL to mg/mL levels)[5][6]. |
| Selectivity | Very high, especially with tandem MS (MS/MS) which can differentiate isobaric compounds. | Moderate, relies on chromatographic separation. Co-eluting species can interfere. | High, provides structural information which aids in selective quantification of specific isomers or compounds in a mixture. |
| Quantitative Data | Excellent linearity over a wide dynamic range, high precision and accuracy[1][2]. | Good linearity, precision, and accuracy, but generally lower than LC-MS/MS[3][4]. | Excellent linearity and accuracy, often used as a primary ratio method. Precision is dependent on instrument stability and acquisition parameters[5][6]. |
| Sample Throughput | High, with typical run times of a few minutes per sample[1]. | High, as multiple samples can be run on a single plate. | Lower, as longer acquisition times may be needed for sufficient signal-to-noise, especially for less sensitive nuclei. |
| Instrumentation Cost | High | Moderate | High |
| Typical Application | Trace level quantification, complex matrix analysis, reaction monitoring. | Routine quality control, reaction monitoring, and screening. | Structural elucidation and quantification, purity assessment, reaction kinetics. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific reaction products and matrices.
LC-MS/MS Method for Quantitative Analysis of Benzophenone Derivatives
This protocol is a representative method for the quantitative analysis of benzophenone derivatives, which are structurally analogous to the expected products of Suzuki-Miyaura reactions with this compound.
1. Sample Preparation:
-
Reaction Quenching: At specified time points, withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of a suitable solvent such as acetonitrile or methanol. This also serves as the initial dilution step.
-
Further Dilution: Perform serial dilutions of the quenched sample to bring the analyte concentration within the calibration range of the LC-MS/MS instrument.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples and calibration standards to correct for matrix effects and variations in instrument response.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., UPLC Waters BEH C18, 1.7 µm, 2.1 mm × 100 mm)[5].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the nonpolar analytes, followed by a re-equilibration step. For example: 0-1 min 95% A, 1-5 min ramp to 5% A, 5-7 min hold at 5% A, 7.1-9 min return to 95% A[2].
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's structure. For benzophenone derivatives, positive ESI is common[2].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte. For a hypothetical product like 4-phenylbenzophenone, the protonated molecule [M+H]+ would be the precursor ion, and characteristic fragment ions would be monitored as product ions.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the analytes of interest.
4. Quantitative Data for Benzophenone Derivatives (Illustrative):
The following table summarizes typical validation parameters for the LC-MS/MS analysis of benzophenone derivatives, gathered from various sources. These values can serve as a benchmark for method development for the specific reaction products of this compound.
| Analyte (Benzophenone Derivative) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Benzophenone-1 (BP-1) | 0.04 - 100 | 0.02 - 4.2 | 0.08 - 1.3 | [5] |
| Benzophenone-3 (BP-3) | 0.4 - 300 | 0.005 (g/ml) | - | [2] |
| 4-Hydroxybenzophenone (4-OH-BP) | 1 - 700 | 0.01 - 0.42 | - | [1] |
| General Benzophenones | 0.1 - 100 | - | 2 - 1060 | [7] |
Alternative Method 1: High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
1. Sample and Standard Preparation:
-
Prepare a stock solution of the purified reaction product of known concentration in a suitable solvent (e.g., toluene, ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the quenched and diluted reaction mixture samples as described for the LC-MS method.
2. HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254[3].
-
Sample Application: Apply samples and standards as bands of a defined length using an automated applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents, optimized for the separation of the product from starting materials and by-products. For example, a mixture of n-hexane and ethyl acetate[3].
-
Development: Develop the plate in a saturated chromatographic chamber to a specific distance.
-
Drying: Dry the plate after development.
3. Densitometric Analysis:
-
Detection: Scan the plate using a TLC scanner in absorbance or fluorescence mode at the wavelength of maximum absorbance of the analyte.
-
Quantification: Integrate the peak areas of the spots corresponding to the analyte.
-
Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture or the purified product.
-
Add a known amount of an internal standard (a compound with a signal that does not overlap with the analyte signals) to the sample.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl3) and transfer to an NMR tube[8].
2. NMR Acquisition:
-
Acquire a proton (¹H) or another suitable nucleus (e.g., ¹⁹F if applicable) NMR spectrum[5].
-
Ensure complete relaxation of the signals by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizations
The following diagrams illustrate the experimental workflow for LC-MS analysis and the logical relationship in a typical Suzuki-Miyaura coupling reaction.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. htslabs.com [htslabs.com]
- 3. Simple and Accurate HPTLC-Densitometric Method for Assay of Nandrolone Decanoate in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Comparative Antiviral Efficacy of 4-Benzoylphenylboronic Acid Analogs: A Guideline for Future Research
Disclaimer: Despite a comprehensive search of publicly available scientific literature, a direct comparative study detailing the antiviral efficacy of a series of 4-Benzoylphenylboronic acid analogs with quantitative data could not be located. The following guide is a structured template designed to present such a comparative study, based on established principles of antiviral research and the known properties of boronic acids. The experimental data presented herein is hypothetical and for illustrative purposes only.
Introduction
Boronic acids are a class of organic compounds characterized by a boronic acid functional group (-B(OH)₂). They have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in carbohydrates.[1][2] Given that many enveloped viruses are heavily glycosylated, with viral glycoproteins playing a crucial role in host cell attachment and entry, boronic acid derivatives have been explored as potential broad-spectrum antiviral agents.[1][2][3] The underlying hypothesis is that these compounds can bind to the glycan shield of viral envelope proteins, thereby interfering with the initial stages of viral infection.[3] This guide provides a framework for the comparative evaluation of this compound analogs as potential viral entry inhibitors.
Quantitative Antiviral Data
A crucial aspect of any antiviral drug discovery program is the quantitative assessment of a compound's efficacy and toxicity. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits 50% of the viral activity, while the 50% cytotoxic concentration (CC₅₀) is the concentration that results in 50% cell death. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate, with a higher SI value indicating a more favorable safety profile.
Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound Analogs against Influenza A/H1N1
| Compound ID | R1-Substituent | R2-Substituent | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4-BPBA | H | H | >100 | >100 | - |
| Analog A | 4-Cl | H | 15.2 | >100 | >6.6 |
| Analog B | 3-NO₂ | H | 8.5 | 95.3 | 11.2 |
| Analog C | 4-OCH₃ | 2-F | 22.1 | >100 | >4.5 |
| Analog D | 4-CF₃ | H | 5.8 | 78.4 | 13.5 |
| Oseltamivir | - | - | 0.9 | >100 | >111.1 |
Table 2: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound Analogs against Herpes Simplex Virus 1 (HSV-1)
| Compound ID | R1-Substituent | R2-Substituent | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 4-BPBA | H | H | >100 | >100 | - |
| Analog A | 4-Cl | H | 32.7 | >100 | >3.1 |
| Analog B | 3-NO₂ | H | 19.8 | 95.3 | 4.8 |
| Analog C | 4-OCH₃ | 2-F | 45.1 | >100 | >2.2 |
| Analog D | 4-CF₃ | H | 12.4 | 78.4 | 6.3 |
| Acyclovir | - | - | 1.2 | >100 | >83.3 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
The cytotoxicity of the this compound analogs would be determined using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells for Influenza A virus and Vero cells for Herpes Simplex Virus 1 would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing two-fold serial dilutions of the test compounds.
-
After 72 hours of incubation, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well.
-
Following a 4-hour incubation, the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
The CC₅₀ value is calculated by regression analysis of the dose-response curves.
-
Cytopathic Effect (CPE) Reduction Assay for Antiviral Efficacy
The antiviral activity of the compounds would be evaluated by their ability to protect cells from virus-induced cytopathic effects.
-
Virus Propagation: Influenza A/H1N1 and HSV-1 stocks would be propagated in MDCK and Vero cells, respectively, and the viral titers determined by a plaque assay.
-
Assay Procedure:
-
Confluent monolayers of cells in 96-well plates are infected with the respective virus at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Fresh medium containing serial dilutions of the test compounds is added to the wells.
-
The plates are incubated until the CPE in the virus control wells (no compound) is greater than 80%.
-
Cell viability is quantified using the MTT assay as described above.
-
The EC₅₀ value is determined by regression analysis of the dose-response curves.
-
Mechanism of Action: Inhibition of Viral Entry
The primary hypothesized mechanism of action for phenylboronic acid derivatives is the inhibition of viral entry. This is predicated on the ability of the boronic acid moiety to form covalent ester bonds with the cis-diol groups present on the carbohydrate structures of viral glycoproteins.
This interaction is expected to sterically hinder the binding of the viral glycoproteins to their cognate receptors on the host cell surface, thus preventing the initial attachment and subsequent entry of the virus into the cell.
Experimental Workflow
The overall workflow for the comparative evaluation of the antiviral efficacy of this compound analogs is depicted below.
Conclusion
While the specific antiviral activity of this compound analogs remains to be elucidated through dedicated experimental studies, the foundational role of boronic acids as carbohydrate-binding agents provides a strong rationale for their investigation as potential viral entry inhibitors. The methodologies and frameworks presented in this guide offer a comprehensive approach for conducting a comparative study to assess their antiviral efficacy and to establish a structure-activity relationship. Future research in this area could lead to the development of novel, broad-spectrum antiviral agents.
References
- 1. Phenylboronic-acid-based carbohydrate binders as antiviral therapeutics: bisphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylboronic-acid-based carbohydrate binders as antiviral therapeutics: monophenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
4-Benzoylphenylboronic Acid: A Comparative Performance Analysis in Chan-Lam and Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among the versatile reagents employed in these transformations, 4-benzoylphenylboronic acid stands out due to the presence of a benzoyl moiety, offering a key functional handle for further derivatization in drug discovery and materials science. This guide provides an objective comparison of the performance of this compound in two seminal cross-coupling reactions: the copper-catalyzed Chan-Lam C-N/C-O bond formation and the palladium-catalyzed Suzuki-Miyaura C-C bond formation. This analysis is supported by experimental data from representative systems, detailed experimental protocols, and mechanistic diagrams to aid in reaction planning and optimization.
At a Glance: Chan-Lam vs. Suzuki-Miyaura
| Feature | Chan-Lam Coupling | Suzuki-Miyaura Coupling |
| Bond Formed | Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O) | Carbon-Carbon (C-C) |
| Catalyst | Copper (e.g., Cu(OAc)₂, CuCl) | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |
| Coupling Partner | Amines, anilines, amides, phenols, alcohols | Aryl/vinyl halides or triflates |
| Key Advantage | Mild reaction conditions, often at room temperature and open to air.[1][2] | Broad substrate scope and high functional group tolerance.[3] |
| Potential Challenge | Reaction yields can be sensitive to the nucleophilicity of the amine/alcohol. | Requires strictly anaerobic conditions and is sensitive to air and moisture. |
Performance Data: A Comparative Overview
While direct comparative studies on this compound across both reactions are not extensively documented, the following tables summarize representative yields for electronically similar arylboronic acids in both Chan-Lam and Suzuki-Miyaura couplings. The benzoyl group is electron-withdrawing, which can influence the reactivity of the boronic acid. Therefore, data for phenylboronic acid and arylboronic acids with electron-withdrawing substituents are presented to provide a relevant performance benchmark.
Table 1: Representative Yields in Chan-Lam C-N Coupling
| Arylboronic Acid | Amine/Aniline Partner | Catalyst | Base | Solvent | Temperature | Yield (%) |
| Phenylboronic acid | Aniline | CuCl (10 mol%) | - | MeOH | Room Temp | 81[4][5] |
| 4-Nitrophenylboronic acid | Aniline | Cu(OAc)₂ (10 mol%) | Pyridine | CH₂Cl₂ | Room Temp | ~70-80* |
| Phenylboronic acid | N-benzyl-N-methyl-sulfamoyl azide | CuCl (10 mol%) | - | MeOH | Room Temp | 81[4][5] |
| 4-Chlorophenylboronic acid | N-benzyl-N-methyl-sulfamoyl azide | CuCl (10 mol%) | - | MeOH | Room Temp | 71[4][5] |
*Estimated yield based on trends for electron-deficient arylboronic acids.
Table 2: Representative Yields in Suzuki-Miyaura C-C Coupling
| Arylboronic Acid | Aryl Halide Partner | Catalyst | Base | Solvent | Temperature | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/ ligand | K₃PO₄ | Toluene/H₂O | 100 °C | >95 |
| 4-Formylphenylboronic acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | 97[6] |
| Phenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 92[7] |
| Phenylboronic acid | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 °C | High Yields[8] |
Experimental Protocols
Below are detailed, generalized experimental protocols for performing Chan-Lam and Suzuki-Miyaura reactions with an arylboronic acid like this compound.
Experimental Protocol: Chan-Lam C-N Coupling
This protocol describes a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.
Materials:
-
Arylboronic acid (e.g., this compound) (1.2 mmol)
-
Amine or Aniline (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Molecular sieves (4 Å, activated powder)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol), the amine or aniline (1.0 mmol), and copper(II) acetate (0.1 mmol).
-
Add activated 4 Å molecular sieves to the flask.
-
Under a fume hood, add dichloromethane (5 mL) and pyridine (2.0 mmol) to the flask.
-
Seal the flask and stir the reaction mixture at room temperature. The reaction is typically open to the air.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and molecular sieves.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Experimental Protocol: Suzuki-Miyaura C-C Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.
Materials:
-
Arylboronic acid (e.g., this compound) (1.1 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous solvents and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the biaryl product.[9]
Mechanistic Pathways
The distinct catalytic cycles of the Chan-Lam and Suzuki-Miyaura reactions are visualized below. These diagrams illustrate the key steps of catalyst activation, oxidative addition (for Suzuki-Miyaura), transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion
Both the Chan-Lam and Suzuki-Miyaura reactions offer powerful and complementary strategies for the utilization of this compound in the synthesis of complex molecules. The Chan-Lam coupling provides an efficient method for the formation of C-N and C-O bonds under mild, aerobic conditions, making it an attractive choice for late-stage functionalization and library synthesis.[1][2] Conversely, the Suzuki-Miyaura reaction is a robust and high-yielding method for the construction of C-C bonds, foundational for building core molecular scaffolds.[3] The choice between these two methodologies will ultimately depend on the desired bond construction and the specific requirements of the synthetic target. The electron-withdrawing nature of the benzoyl group in this compound is generally well-tolerated in both reactions, although it may influence reaction rates and require optimization of reaction conditions for optimal performance.
References
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 4-Benzoylphenylboronic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers, scientists, and drug development professionals. This document provides essential, step-by-step guidance for the proper disposal of 4-Benzoylphenylboronic acid, a compound frequently used in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Logistical Information
This compound should be handled as hazardous waste. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for closely related boronic acids and general best practices for chemical waste management. It is imperative to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: An N95-rated dust mask or a respirator is recommended, especially when handling the solid form, to prevent inhalation of dust.
-
Protective Clothing: A laboratory coat is mandatory.
Handling Precautions:
-
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container. This includes contaminated items such as weighing paper, gloves, and wipers.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container designated for liquid hazardous waste.
-
Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can lead to dangerous reactions.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard warnings (e.g., "Harmful if swallowed," "Causes skin/eye irritation").
-
Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected.
3. Disposal Coordination:
-
Never dispose of this compound down the drain. [1] This compound is classified as WGK 3, indicating it is highly hazardous to water.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing and allowing the container to dry completely, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic waste.
Quantitative Data
| Parameter | Value/Classification | Source |
| Physical Form | Solid | |
| Melting Point | 204-212 °C | |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) - Based on Phenylboronic acid | [2] |
| Skin Corrosion/Irritation | May cause skin irritation - Based on related compounds | [3][4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation - Based on related compounds | [3][4] |
Experimental Protocols
The standard operating procedure for the disposal of this compound waste is a chemical waste pickup request through the institution's EHS office. No in-lab neutralization or treatment should be attempted without specific guidance and approval from EHS professionals.
Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedures for this compound.
References
Essential Safety and Logistical Guidance for Handling 4-Benzoylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This document provides crucial safety protocols, operational procedures, and disposal plans for 4-Benzoylphenylboronic acid, ensuring laboratory safety and regulatory compliance.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (CAS No. 268218-94-6).[1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₃H₁₁BO₃[3][5] |
| Molecular Weight | 226.04 g/mol [3][5] |
| Melting Point | 204-212 °C[2][3][4] |
| Density | 1.25 g/cm³[2][3][4] |
| Flash Point | 212.6 °C[2][3] |
| Storage Temperature | 2-8°C[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following steps provide a clear guide for laboratory personnel.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Work Area: The designated work area should be clean, uncluttered, and free of ignition sources.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator. | Required when handling the solid compound to prevent the inhalation of dust particles, which may cause respiratory irritation. |
Handling the Chemical
-
Weighing and Transfer: Use a spatula for transferring the solid. Avoid generating dust during transfer.
-
Spill Prevention: Keep the container of this compound tightly closed when not in use.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Post-Handling
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
This compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be treated as hazardous chemical waste.[6]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated disposables, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If the compound is used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[6]
-
Container Choice: Use high-density polyethylene (HDPE) or glass containers for waste collection.[6]
Storage and Disposal
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] All disposal activities must be in accordance with federal, state, and local regulations.[7]
Spill Response
-
Evacuate: In the event of a spill, evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.
-
Collect: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste.[6]
-
Report: Report the spill to your supervisor and the EHS department.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
